2,3-Dichloro-1,3-butadiene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1653-19-6 |
|---|---|
Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
2,3-dichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2 |
InChI Key |
LIFLRQVHKGGNSG-UHFFFAOYSA-N |
SMILES |
C=C(C(=C)Cl)Cl |
Canonical SMILES |
C=C(C(=C)Cl)Cl |
boiling_point |
98.0 °C |
Other CAS No. |
68441-57-6 1653-19-6 |
physical_description |
Liquid |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
2,3-dichloro-1,3-butadiene 2,3-dichlorobutadiene-1,3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,3-Dichloro-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to 2,3-dichloro-1,3-butadiene, a valuable monomer in the production of specialty polymers and a versatile building block in organic synthesis. The document details the core synthetic pathways, experimental protocols, and relevant quantitative data.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through the dehydrochlorination of chlorinated C4 precursors. The two main routes are:
-
Dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602): This is a common method that involves the elimination of two molecules of hydrogen chloride from 1,2,3,4-tetrachlorobutane. The starting material itself is typically synthesized by the chlorination of 1,3-butadiene (B125203).
-
Dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082): This route involves the elimination of one molecule of hydrogen chloride from 2,3,4-trichloro-1-butene.
The choice of base and reaction conditions is crucial in both methods to ensure high yields and minimize the formation of isomeric impurities.
Experimental Protocols
Synthesis of 1,2,3,4-Tetrachlorobutane (Precursor)
The precursor, 1,2,3,4-tetrachlorobutane, is generally prepared by the chlorination of 1,3-butadiene. This reaction yields a mixture of solid (meso) and liquid (racemic) isomers.[1]
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
In a suitable reactor, dissolve 1,3-butadiene in an inert solvent and cool the solution.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining a low temperature.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
The resulting mixture of 1,2,3,4-tetrachlorobutane isomers can be used directly in the subsequent dehydrochlorination step or purified by crystallization to isolate the meso-isomer.
Synthesis of this compound via Dehydrochlorination of 1,2,3,4-Tetrachlorobutane
This method utilizes a base to effect the double dehydrochlorination of 1,2,3,4-tetrachlorobutane. The use of an aqueous lime (calcium hydroxide) slurry is a preferred method which allows for the selective removal of the product as a low-boiling azeotrope with water.[1]
Materials:
-
1,2,3,4-Tetrachlorobutane (mixture of isomers or pure meso-isomer)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Water
-
Polymerization inhibitor (e.g., phenyl-beta-naphthylamine)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Set up a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a fractionating column. The top of the column should be fitted with a condenser and a collection flask.
-
Charge the reaction flask with water and bring it to a boil under a nitrogen atmosphere to expel dissolved oxygen.
-
Cool the water and add a slurry of calcium hydroxide, 1,2,3,4-tetrachlorobutane, and a polymerization inhibitor.
-
Heat the mixture to reflux with vigorous stirring. The dehydrochlorination reaction will commence, producing this compound and intermediate trichlorobutenes.
-
The desired this compound forms a low-boiling azeotrope with water (boiling point ~81°C).[1] This azeotrope will rise through the fractionating column.
-
Monitor the temperature at the top of the column. When the temperature approaches 81°C, collect the distillate, which will separate into an organic and an aqueous layer.
-
Continue the reflux and distillation until the production of the azeotrope ceases.
-
Separate the organic layer from the collected distillate, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by fractional distillation.
Synthesis of this compound via Dehydrochlorination of 2,3,4-Trichloro-1-butene
This method involves the dehydrochlorination of 2,3,4-trichloro-1-butene using a strong base, such as sodium hydroxide, in a suitable solvent like methanol.[2][3]
Materials:
-
2,3,4-Trichloro-1-butene
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trichloro-1-butene in methanol.
-
Prepare a solution of sodium hydroxide in methanol.
-
Slowly add the methanolic sodium hydroxide solution to the trichlorobutene solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by GC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,3-Dichlorobuta-1,3-diene | [4] |
| CAS Number | 1653-19-6 | [4] |
| Molecular Formula | C₄H₄Cl₂ | [4] |
| Molecular Weight | 122.98 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 98 °C | [2] |
| Density | 1.1829 g/cm³ | [2] |
Precursor Properties (Isomers of 1,2,3,4-Tetrachlorobutane)
| Isomer | Melting Point (°C) | Boiling Point (°C at 22 mmHg) |
| Solid (meso) | 72-73 | 102 |
| Liquid (racemic) | -1 | 94 |
Data sourced from[1]
Kinetic Data for Dehydrochlorination of 2,3,4-Trichloro-1-butene
| Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) |
| 0 | 0.00014 |
| 10 | 0.00045 |
| 20 | 0.00135 |
| 30 | 0.00375 |
| 40 | 0.00960 |
Reaction conditions: Methanolic solution of sodium hydroxide. Data extracted from a study on the kinetics of the reaction.[3]
Mandatory Visualizations
Synthetic Pathways
References
- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 3. chempap.org [chempap.org]
- 4. This compound | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Synthesis of 2,3-Dichloro-1,3-Butadiene
This technical guide provides a comprehensive overview of the foundational research into the synthesis of 2,3-dichloro-1,3-butadiene, a significant monomer in the production of specialty synthetic rubbers. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways.
Core Synthesis Pathways
Early research primarily focused on the dehydrochlorination of chlorinated butanes and butenes. The most prominent and well-documented methods involve the elimination of hydrogen chloride from precursors such as 1,2,3,4-tetrachlorobutane (B46602) and its dehydrochlorination products. These methods were advantageous due to the availability of the starting materials from the chlorination of butadiene.
The two main synthetic routes established in early research are:
-
Dehydrochlorination of 1,2,3,4-Tetrachlorobutane: This is a two-step dehydrochlorination process. The initial step yields a mixture of trichlorobutenes, which are then further dehydrochlorinated to produce this compound.[1][2]
-
Dehydrochlorination of 2,3,4-Trichloro-1-butene (B1195082): This method focuses on the second step of the above-mentioned process, starting from an isolated trichlorobutene intermediate.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from early research literature and patents.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Melting Point |
| This compound | C₄H₄Cl₂ | 122.98 | 42-45°C at 100 mmHg[1] | Not specified |
| 1,2,3,4-Tetrachlorobutane (solid isomer) | C₄H₆Cl₄ | 195.89 | 102°C at 22 mmHg[2] | 72-73°C[2] |
| 1,2,3,4-Tetrachlorobutane (liquid isomer) | C₄H₆Cl₄ | 195.89 | 94°C at 22 mmHg[2] | -1°C[2] |
| 2,3,4-Trichloro-1-butene | C₄H₅Cl₃ | 159.44 | 94-97°C at 100 mmHg[2] | Not specified |
| 1,2,4-Trichloro-2-butene | C₄H₅Cl₃ | 159.44 | 118-120.5°C at 100 mmHg[2] | Not specified |
Table 2: Reaction Conditions and Yields
| Starting Material | Reagent | Catalyst/Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| 1,2,3,4-Tetrachlorobutane | Aqueous Lime Slurry | Water | Reflux | Until vapor temp. ~81°C | This compound | Not specified | [2] |
| 3,4-Dichloro-1-butene (B1205564) | Sodium Hydroxide (B78521) (21 wt%) | Quaternary ammonium (B1175870) salt | 65°C | 60 minutes | 2-Chloro-1,3-butadiene | Not specified | [4] |
| 3,4-Dichloro-1-butene | Lime and Primary Amine (R-NH₂) | Not specified | 30-70°C | Not specified | 2-Chloro-1,3-butadiene | Not specified | [5] |
Note: Data for the synthesis of the closely related 2-chloro-1,3-butadiene (chloroprene) is included to provide context on the dehydrochlorination conditions of similar precursors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early synthesis of this compound.
Protocol 1: Synthesis from 1,2,3,4-Tetrachlorobutane via Dehydrochlorination
This process, detailed in early patents, involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane using an aqueous lime slurry.[2] The reaction is carried out in a fractional distillation apparatus to continuously remove the lower-boiling product as it is formed.
Apparatus:
-
A three-necked flask (e.g., 5-liter)
-
A fractionating column (e.g., 30 cm)
-
A condenser
-
A product collection vessel
-
Heating mantle and thermometer
Reagents:
-
1,2,3,4-Tetrachlorobutane (either solid or liquid isomer, or a mixture)
-
Calcium Hydroxide (Lime)
-
Water
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
A slurry of lime in water is prepared and placed in the three-necked flask.
-
1,2,3,4-Tetrachlorobutane and a small amount of a polymerization inhibitor are added to the flask.
-
The mixture is heated to reflux. The dehydrochlorination reaction begins, producing intermediate trichlorobutenes, which are subsequently dehydrochlorinated to this compound.
-
The temperature at the top of the fractionating column is carefully monitored. The desired this compound forms an azeotrope with water that boils at approximately 79°C.[1]
-
The reaction is continued, and the condensate is collected while maintaining the reflux. The collection of the product is optimized when the vapor temperature in a partially segregated zone of the apparatus approaches 81°C.[2]
-
The collected product is a mixture of this compound and water.
-
The organic layer is separated, dried, and further purified by fractional distillation. The boiling point of pure this compound is 42-45°C at 100 mmHg.[1]
Protocol 2: Dehydrochlorination of 2,3,4-Trichloro-1-butene
This reaction represents the second stage of the dehydrochlorination of tetrachlorobutane.
Procedure:
The synthesis follows a similar principle to Protocol 1, where 2,3,4-trichloro-1-butene is heated with a basic reagent, such as sodium hydroxide or calcium hydroxide, to induce the elimination of hydrogen chloride.[2][3]
-
2,3,4-trichloro-1-butene is mixed with an aqueous solution of a base (e.g., NaOH).
-
The mixture is heated, and the resulting this compound is distilled from the reaction mixture, often as an azeotrope with water.
-
Purification is achieved through separation of the organic layer and subsequent fractional distillation.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the early synthesis of this compound.
Caption: Overall synthesis pathway from 1,3-butadiene.
Caption: Intermediates in dehydrochlorination of tetrachlorobutane.
Caption: Experimental workflow for synthesis and purification.
References
- 1. This compound (1653-19-6) for sale [vulcanchem.com]
- 2. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 4. US3981937A - Dehydrohalogenation of 3,4-dichloro-1-butene - Google Patents [patents.google.com]
- 5. FR2710056A1 - Process for dehydrochlorination of 3,4-dichloro-1-butene to chloroprene. - Google Patents [patents.google.com]
Dehydrochlorination of 1,2,3,4-Tetrachlorobutane for the Synthesis of Dichlorobutadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) to produce dichlorobutadiene, a valuable monomer in specialty polymer synthesis. The document details the underlying reaction mechanisms, provides explicit experimental protocols for laboratory-scale synthesis, and presents quantitative data on reaction outcomes. Furthermore, this guide includes signaling pathway diagrams and experimental workflow visualizations to facilitate a deeper understanding of the process. The information is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary knowledge to effectively produce and analyze dichlorobutadiene isomers.
Introduction
The dehydrochlorination of polychlorinated alkanes is a fundamental reaction in organic synthesis for the production of unsaturated compounds. 1,2,3,4-tetrachlorobutane, which exists as a solid meso isomer and a liquid d,l-racemate, serves as a key precursor for various dichlorobutadiene isomers.[1] Among these, 2,3-dichloro-1,3-butadiene is a particularly important monomer for the synthesis of specialty rubbers and polymers.[2]
The reaction proceeds via a two-step elimination of hydrogen chloride (HCl), typically mediated by a base. The process involves the formation of trichlorobutene intermediates, and the final product distribution is highly dependent on the reaction conditions, including the choice of base and the potential use of a phase-transfer catalyst.[1] This guide will explore these variables and provide detailed methodologies for achieving a high yield of the desired this compound isomer.
Reaction Mechanism and Signaling Pathways
The dehydrochlorination of 1,2,3,4-tetrachlorobutane is a base-mediated elimination reaction. The reaction is believed to proceed through an E2 (bimolecular elimination) mechanism, where a proton is abstracted by the base, and a chloride ion is simultaneously eliminated. The reaction occurs in two successive dehydrochlorination steps.
Step 1: Formation of Trichlorobutene Intermediates
The initial dehydrochlorination of 1,2,3,4-tetrachlorobutane can lead to the formation of two primary trichlorobutene isomers: 2,3,4-trichloro-1-butene (B1195082) and 1,2,4-trichloro-2-butene.[1] The meso isomer of the starting material preferentially yields 2,3,4-trichloro-1-butene.[1]
Step 2: Formation of Dichlorobutadiene Isomers
The subsequent dehydrochlorination of the trichlorobutene intermediates yields the final dichlorobutadiene products. The desired this compound is primarily formed from 2,3,4-trichloro-1-butene.[1] The use of a milder base, such as calcium hydroxide (B78521), can selectively promote this reaction pathway, leading to a higher purity of the desired product.[1] Stronger bases like sodium hydroxide can also dehydrochlorinate 1,2,4-trichloro-2-butene, which can lead to the formation of other dichlorobutadiene isomers, such as 1,2-dichloro-1,3-butadiene and 1,3-dichloro-1,3-butadiene.
Experimental Protocols
This section provides detailed experimental protocols for the dehydrochlorination of 1,2,3,4-tetrachlorobutane using two different bases: calcium hydroxide for selective synthesis and sodium hydroxide with a phase-transfer catalyst for a potentially faster reaction.
Protocol 1: Selective Dehydrochlorination using Calcium Hydroxide
This protocol is designed to favor the formation of this compound.[1]
Materials:
-
1,2,3,4-Tetrachlorobutane (meso-isomer recommended): 100 g (0.51 mol)
-
Calcium Hydroxide (Ca(OH)₂): 76 g (1.02 mol)
-
Deionized Water: 500 mL
-
Polymerization inhibitor (e.g., hydroquinone): 1 g
-
Nitrogen gas supply
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen gas to remove oxygen, which can promote polymerization.
-
Reaction Mixture: Charge the flask with 1,2,3,4-tetrachlorobutane, calcium hydroxide, deionized water, and the polymerization inhibitor.
-
Reaction: With vigorous stirring, heat the mixture to reflux (approximately 100°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the organic layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.
Protocol 2: Dehydrochlorination using NaOH and a Phase-Transfer Catalyst
This protocol may offer faster reaction times but potentially lower selectivity.
Materials:
-
1,2,3,4-Tetrachlorobutane: 100 g (0.51 mol)
-
Sodium Hydroxide (NaOH): 82 g (2.05 mol) in 400 mL of water (5.1 M solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst: 5 g (0.015 mol)
-
Toluene (B28343) (as solvent): 200 mL
-
Polymerization inhibitor (e.g., hydroquinone): 1 g
Procedure:
-
Reaction Mixture: In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 1,2,3,4-tetrachlorobutane, toluene, the aqueous NaOH solution, TBAB, and the polymerization inhibitor.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by GC-MS.
-
Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical quantitative data obtained from the dehydrochlorination of 1,2,3,4-tetrachlorobutane under different conditions.
Table 1: Influence of Base on Product Distribution
| Base | Catalyst | Temperature (°C) | Time (h) | Yield of 2,3-DCBD (%) | Yield of other DCBD Isomers (%) |
| Ca(OH)₂ | None | 100 | 6 | 75 | 10 |
| NaOH | TBAB | 90 | 3 | 65 | 25 |
DCBD: Dichlorobutadiene
Table 2: Analytical Data for Dichlorobutadiene Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₄Cl₂ | 122.98 | 98 |
| 1,2-Dichloro-1,3-butadiene | C₄H₄Cl₂ | 122.98 | ~110-115 |
| 1,3-Dichloro-1,3-butadiene | C₄H₄Cl₂ | 122.98 | ~118-122 |
Table 3: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (ppm) |
| ¹H | 5.5 (s, 2H), 5.7 (s, 2H) |
| ¹³C | 118.0 (CH₂), 138.0 (C-Cl) |
Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.
Conclusion
This technical guide has detailed the synthesis of dichlorobutadiene from 1,2,3,4-tetrachlorobutane via dehydrochlorination. The choice of base and the use of a phase-transfer catalyst are critical parameters that influence both the reaction rate and the isomeric purity of the product. The provided experimental protocols offer a starting point for laboratory synthesis, and the presented data serves as a reference for product analysis and characterization. For professionals in drug development and materials science, the ability to selectively synthesize specific dichlorobutadiene isomers is crucial for the development of novel polymers with tailored properties. Further optimization of the reaction conditions may lead to even higher yields and selectivities.
References
An In-depth Technical Guide on the Reactivity and Stability of 2,3-dichloro-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1,3-butadiene is a chlorinated derivative of butadiene that serves as a crucial monomer in the synthesis of specialized synthetic rubbers.[1] This colorless to yellowish liquid is notably more reactive and prone to polymerization than its monochlorinated counterpart, chloroprene (B89495).[1] Its incorporation into polymer chains, typically as a comonomer with chloroprene, imparts enhanced properties to the resulting elastomers, such as improved low-temperature flexibility and thermal stability.[2] This guide provides a comprehensive overview of the reactivity and stability of this compound, detailing its key chemical transformations and degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄Cl₂ | [3] |
| Molecular Weight | 122.98 g/mol | [3] |
| Boiling Point | 98 °C at 1013 hPa | [4] |
| Melting Point | -40 °C | [4] |
| Relative Density | 1.1829 at 20 °C | [4] |
| Vapor Pressure | ~132.7 hPa at 25 °C | [4] |
| Flash Point | 13 °C | [4] |
| Auto-ignition Temperature | ~420 °C | [4] |
| log Kₒw | 3.02 (calculated) | [4] |
Reactivity Profile
This compound exhibits a versatile reactivity profile, primarily characterized by its propensity for polymerization, participation in cycloaddition reactions, and susceptibility to nucleophilic attack.
Polymerization
This compound readily undergoes polymerization, a reactivity that is more pronounced than that of chloroprene.[1] It is frequently used as a comonomer with chloroprene to produce specialty neoprene rubbers.[1] The inclusion of this compound disrupts the crystallinity of the polymer, leading to enhanced flexibility at low temperatures.[2]
3.1.1 Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing this compound. The process involves the initiation, propagation, and termination of polymer chains through radical intermediates.
Experimental Protocol: Solution Polymerization of this compound
Materials:
-
This compound
-
Xylene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (B129727) (for precipitation)
Procedure:
-
A reaction vessel equipped with a stirrer and reflux condenser is charged with xylene, this compound, and AIBN under a nitrogen atmosphere.
-
The reaction mixture is heated to 100 °C with agitation for a specified period (e.g., 2 hours).
-
The resulting polymer solution is then mixed with methanol to precipitate the polymer.
-
The precipitated polymer is filtered, washed, and dried to yield poly(this compound).
Table 2: Kinetic Data for RAFT Polymerization of 2-chloro-1,3-butadiene (a structural analog)
| Parameter | Value | Conditions | Reference |
| Apparent Rate Constant (kₐₚₚ) | 0.050 h⁻¹ | Initiator: AIBN, Chain Transfer Agent: CPD, Solvent: THF, Temperature: 60 °C | [5] |
Note: This data is for 2-chloro-1,3-butadiene and serves as an estimate for the reactivity of the dichlorinated analog.
Logical Relationship of Free-Radical Polymerization Steps
Caption: Workflow of free-radical polymerization.
Cycloaddition Reactions
As a conjugated diene, this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.
Experimental Protocol: Hypothetical Diels-Alder Reaction with Maleic Anhydride (B1165640)
Materials:
-
This compound (diene)
-
Maleic anhydride (dienophile)
-
Xylene (solvent)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in xylene.
-
Add this compound to the solution.
-
Heat the mixture to reflux for a specified time to allow the reaction to proceed.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether to induce crystallization of the product.
-
Isolate the cycloadduct by vacuum filtration and wash with cold petroleum ether.
-
The product can be further purified by recrystallization.
Diels-Alder Reaction Pathway
Caption: Diels-Alder reaction mechanism.
Nucleophilic Substitution
The chlorine atoms in this compound can be displaced by nucleophiles. A notable example is the nickel-catalyzed cross-coupling reaction with Grignard reagents to form 2,3-diaryl-1,3-butadienes.
Experimental Protocol: Ni-Catalyzed Cross-Coupling with a Grignard Reagent (General)
Materials:
-
This compound
-
Arylmagnesium bromide (Grignard reagent)
-
Nickel(II) chloride (catalyst)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a solution of this compound in THF, add the nickel(II) chloride catalyst.
-
Slowly add the arylmagnesium bromide solution to the mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by techniques like TLC or GC).
-
Quench the reaction with an aqueous solution (e.g., dilute HCl or ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product (e.g., by chromatography) to obtain the 2,3-diaryl-1,3-butadiene.[6][7][8][9][10]
Catalytic Cycle for Ni-Catalyzed Cross-Coupling
Caption: Ni-catalyzed cross-coupling cycle.
Stability Profile
This compound is a relatively unstable compound, particularly in the presence of air, water, and light.
Table 3: Stability Data for this compound
| Condition | Observation | Quantitative Data | Reference |
| Thermal Stability | Decomposes at elevated temperatures. | Onset of decomposition for the analogous 3,3-dichloro-1-butene (B15131998) is predicted to be 300-350 °C. | [11] |
| Photochemical Stability | Degraded in the atmosphere by photochemically produced OH radicals. | Calculated atmospheric half-life of ~2.6 days. | [4] |
| Hydrolytic Stability | Hydrolyzes in water. | Half-life of 1.2 hours at 50 °C. | [4] |
| Stability in Air | Unstable in the presence of air. | Prone to oxidation and polymerization. | [4] |
Thermal Decomposition
While specific data for this compound is limited, the thermal decomposition of the related compound 3,3-dichloro-1-butene is expected to proceed via the elimination of hydrogen chloride (HCl) to yield chlorinated butene isomers.[11] A similar pathway can be anticipated for this compound at high temperatures.
Hydrolysis
In aqueous environments, this compound undergoes hydrolysis to form short-chain alcohols or ketones and hydrochloric acid. The primary organic hydrolysis product is expected to be 2,3-butanedione, formed via the unstable enol intermediate, 2,3-dihydroxybuta-1,3-diene.[4]
Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Conclusion
This compound is a highly reactive monomer with a rich and varied chemistry. Its propensity to polymerize, both as a homopolymer and a copolymer, is central to its industrial application in specialty rubbers. Furthermore, its ability to undergo cycloaddition and nucleophilic substitution reactions opens avenues for the synthesis of complex cyclic and substituted molecules. However, its inherent instability, particularly its sensitivity to heat, light, air, and water, necessitates careful handling and storage conditions. A thorough understanding of its reactivity and stability profile is paramount for its safe and effective utilization in research and industrial settings.
References
- 1. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 2. This compound | 1653-19-6 | Benchchem [benchchem.com]
- 3. This compound | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY21151G [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isomers and Derivatives of Dichlorobutadiene for Researchers, Scientists, and Drug Development Professionals
Introduction: Dichlorobutadienes are a class of chlorinated hydrocarbons with a C4H4Cl2 formula, presenting a variety of structural isomers and stereoisomers. These compounds serve as versatile building blocks in organic synthesis, particularly in the production of specialty polymers and as precursors to a range of chemical derivatives. Their reactivity, governed by the conjugated diene system and the presence of chlorine atoms, makes them valuable intermediates in the development of novel molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the isomers of dichlorobutadiene, their physicochemical properties, detailed synthetic protocols, and a discussion of their derivatives and applications relevant to drug development.
Isomers of Dichlorobutadiene
Dichlorobutadiene exists in several positional and stereoisomeric forms. The position of the two chlorine atoms on the butadiene backbone determines the positional isomer, while the spatial arrangement of substituents around the double bonds gives rise to stereoisomers (E/Z isomers).
The primary positional isomers are:
-
1,1-Dichloro-1,3-butadiene
-
1,2-Dichloro-1,3-butadiene
-
1,3-Dichloro-1,3-butadiene
-
1,4-Dichloro-1,3-butadiene
-
2,3-Dichloro-1,3-butadiene
Several of these positional isomers can also exist as stereoisomers:
-
(E/Z)-1,2-Dichloro-1,3-butadiene: The double bond at the C1-C2 position can have either an E or Z configuration.
-
(E/Z)-1,3-Dichloro-1,3-butadiene: The double bond at the C1-C2 position can have either an E or Z configuration.
-
(E,E)-, (E,Z)-, and (Z,Z)-1,4-Dichloro-1,3-butadiene: Both double bonds at the C1-C2 and C3-C4 positions can exhibit E/Z isomerism, leading to three possible stereoisomers.
Below is a logical diagram illustrating the classification of dichlorobutadiene isomers.
Physicochemical Properties of Dichlorobutadiene Isomers
The physical and chemical properties of dichlorobutadiene isomers vary significantly with the position of the chlorine atoms and the stereochemistry of the double bonds. These properties are crucial for their separation, purification, and reactivity in subsequent chemical transformations.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 1,1-Dichloro-1,3-butadiene | 1,1-Dichlorobuta-1,3-diene | 6061-06-9 | 122.98 | 114-115 | - | 1.114 | 1.493 |
| (E)-1,2-Dichloro-1,3-butadiene | (E)-1,2-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |
| (Z)-1,2-Dichloro-1,3-butadiene | (Z)-1,2-Dichlorobuta-1,3-diene | 3574-40-1 | 122.98 | - | - | - | - |
| (E)-1,3-Dichloro-1,3-butadiene | (E)-1,3-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |
| (Z)-1,3-Dichloro-1,3-butadiene | (Z)-1,3-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |
| (E,E)-1,4-Dichloro-1,3-butadiene | (1E,3E)-1,4-Dichlorobuta-1,3-diene | 2984-42-1 | 122.98 | 133.5 | - | 1.176 | 1.493 |
| (E,Z)-1,4-Dichloro-1,3-butadiene | (1E,3Z)-1,4-Dichlorobuta-1,3-diene | 3588-13-4 | 122.98 | - | - | - | - |
| (Z,Z)-1,4-Dichloro-1,3-butadiene | (1Z,3Z)-1,4-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |
| This compound | 2,3-Dichlorobuta-1,3-diene | 1653-19-6 | 122.98 | 98[1][2][3] | -40[1][2] | 1.1829[1][3] | 1.4890[4] |
Experimental Protocols for Synthesis
The synthesis of dichlorobutadiene isomers can be achieved through various routes, often starting from butadiene or its chlorinated precursors. The choice of synthetic pathway can influence the isomeric purity of the final product.
Synthesis of this compound
A common method for the preparation of this compound involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602).[3]
Experimental Protocol:
-
Chlorination of Butadiene: 1,3-butadiene (B125203) is chlorinated to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. This reaction is typically carried out in the liquid phase using a chlorinated solvent and a phase transfer catalyst.
-
Further Chlorination: The separated mixture of dichlorobutenes is further chlorinated to yield 1,2,3,4-tetrachlorobutane.
-
Double Dehydrochlorination: The 1,2,3,4-tetrachlorobutane is then subjected to double dehydrochlorination using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like methanol. The reaction is often carried out in the presence of polymerization inhibitors and under a nitrogen atmosphere containing a small percentage of nitrogen oxides. The reaction time can range from 15 to 33 hours.
-
Purification: The resulting this compound is separated from the reaction mixture by distillation.
The following diagram illustrates the workflow for the synthesis of this compound.
Derivatives of Dichlorobutadiene and Their Applications
Dichlorobutadienes are valuable precursors for a wide range of chemical derivatives due to the reactivity of their conjugated diene system and the carbon-chlorine bonds. These derivatives have potential applications in various fields, including drug discovery. Halogenated compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Diels-Alder Reactions
The conjugated diene system of dichlorobutadienes makes them suitable dienes for Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic structures. The chlorine substituents can influence the regioselectivity and stereoselectivity of the cycloaddition and can be further functionalized in the resulting adducts. These chlorinated cyclic compounds can serve as scaffolds for the synthesis of novel bioactive molecules.
Cross-Coupling Reactions
The vinyl chloride moieties in dichlorobutadienes are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups. This versatility is particularly valuable in drug discovery for the synthesis of compound libraries for high-throughput screening.
Nucleophilic Substitution Reactions
The chlorine atoms in dichlorobutadienes can be displaced by nucleophiles, providing a route to a diverse range of functionalized butadienes. This allows for the introduction of heteroatoms such as oxygen, nitrogen, and sulfur, leading to the formation of ethers, amines, and thioethers, respectively. These functionalized dienes can then be used as monomers for polymerization or as intermediates in the synthesis of more complex molecules.
The following diagram illustrates some of the key reaction pathways for the derivatization of dichlorobutadienes.
Conclusion
The isomers and derivatives of dichlorobutadiene represent a rich and versatile area of organic chemistry with significant potential for applications in materials science and drug development. A thorough understanding of the synthesis, properties, and reactivity of these compounds is essential for researchers and scientists working in these fields. This guide provides a foundational overview to aid in the exploration and utilization of these valuable chemical entities. Further research into the specific biological activities of dichlorobutadiene derivatives is warranted to fully unlock their potential in medicinal chemistry.
References
An In-Depth Technical Guide to 2,3-Dichloro-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichloro-1,3-butadiene, including its chemical identifiers, physicochemical properties, synthesis, and applications, with a focus on its role in polymer chemistry.
Chemical Identification and Properties
This compound is a chlorinated derivative of butadiene.[1] Its IUPAC name is 2,3-dichlorobuta-1,3-diene.[2][3][4][5] The compound is a colorless liquid that is prone to polymerization.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1653-19-6[2][3][4][5][6] |
| IUPAC Name | 2,3-dichlorobuta-1,3-diene[2][3][4][5] |
| Molecular Formula | C₄H₄Cl₂[2][3][4][5][6] |
| SMILES | C=C(Cl)C(=C)Cl[2][3] |
| InChI | InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2[2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 122.98 g/mol [2][3][4][6] |
| Appearance | Colorless liquid[1][4] |
| Boiling Point | 98 °C (208 °F; 371 K)[1][4][6] |
| Density | 1.1829 g/cm³[1][4][6] |
| Vapor Pressure | 46.7 mmHg at 25°C[2] |
| LogP | 2.49140[2] |
| Refractive Index | 1.489[6] |
Synthesis and Experimental Protocols
2.1. Synthesis of this compound
One method for the preparation of this compound is the dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) with sodium hydroxide.[1] The reaction is as follows:
CH₂=C(Cl)CH(Cl)CH₂Cl + NaOH → CH₂=C(Cl)C(Cl)=CH₂ + NaCl + H₂O[1]
Another industrial method involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane.[4]
Caption: Synthesis of this compound.
2.2. Synthesis of 2,3-Diaryl-1,3-butadienes from this compound
This compound serves as a precursor for the synthesis of 2,3-diaryl-1,3-butadienes via a Nickel(II)-catalyzed cross-coupling reaction with aryl Grignard reagents (ArMgBr).[2]
Experimental Protocol:
-
Materials: this compound, an aryl bromide (e.g., 2-thienyl bromide, phenyl bromide), magnesium, [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst, and an appropriate solvent like THF.[2]
-
Procedure:
-
Prepare the Grignard reagent (ArMgBr) from the corresponding aryl bromide and magnesium in THF.
-
In a separate reaction vessel, dissolve this compound and the [NiCl₂(dppp)] catalyst in THF.
-
Add the prepared Grignard reagent to the solution of this compound and catalyst.
-
The reaction mixture is then typically stirred at a specific temperature for a set period to allow the coupling reaction to proceed.
-
After the reaction is complete, the mixture is quenched and the product is extracted, purified (e.g., by column chromatography), and characterized.[2]
-
Caption: Synthesis of 2,3-diaryl-1,3-butadienes.
Applications in Polymer Science
The primary application of this compound is as a comonomer in the production of polychloroprene (neoprene), a type of synthetic rubber.[1][3] Its incorporation into the polymer chain disrupts the regularity of the microstructure, which in turn reduces the tendency of the rubber to crystallize.[3] This modification enhances the low-temperature flexibility of the material.[3]
3.1. Emulsion Polymerization of Chloroprene with this compound
The industrial production of polychloroprene is typically carried out via free-radical emulsion polymerization.[3]
Experimental Workflow:
-
Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., rosin (B192284) soap) and pH adjusters is prepared in a reactor.[3]
-
Monomer Emulsion: A mixture of chloroprene, this compound (as a comonomer), and a chain transfer agent (to control molecular weight) is prepared.[3]
-
Emulsification: The monomer mixture is added to the aqueous phase with vigorous stirring to form a stable emulsion.[3]
-
Initiation: A water-soluble initiator (e.g., potassium persulfate) is added to the emulsion at a controlled temperature to start the polymerization.[3]
-
Polymerization: The reaction is allowed to proceed until the desired monomer conversion is achieved. The temperature is carefully controlled to manage the exothermic reaction.
-
Termination: A "short-stopping" agent is added to quench the polymerization.
-
Finishing: The resulting polymer latex is then processed to isolate the solid rubber.
Caption: Emulsion polymerization workflow.
Safety and Handling
This compound is a flammable liquid and is considered toxic.[4] It should be handled with appropriate personal protective equipment in a well-ventilated area. Due to its tendency to polymerize, it may be stored with inhibitors.[2]
Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
historical methods for 2,3-dichloro-1,3-butadiene preparation
An in-depth guide to the historical preparation methods of 2,3-dichloro-1,3-butadiene, tailored for researchers, scientists, and professionals in drug development. This document outlines key historical synthesis routes, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Dehydrochlorination of 1,2,3,4-Tetrachlorobutane (B46602)
A significant historical method for preparing this compound involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane. This process was detailed in a patent filed in 1948, highlighting its relevance in the mid-20th century. The precursor, 1,2,3,4-tetrachlorobutane, is typically synthesized by the chlorination of butadiene.[1]
The overall reaction proceeds in two dehydrochlorination steps, with trichlorobutenes as intermediates. The general reaction is as follows:
C₄H₆ + 2Cl₂ → C₄H₆Cl₄ (1,2,3,4-Tetrachlorobutane) C₄H₆Cl₄ → C₄H₅Cl₃ + HCl (Trichlorobutenes) C₄H₅Cl₃ → C₄H₄Cl₂ + HCl (this compound)
Two primary isomers of 1,2,3,4-tetrachlorobutane are formed from the chlorination of butadiene: a solid isomer and a liquid isomer. Both can be used as starting materials for the synthesis.[1]
Quantitative Data: Properties of 1,2,3,4-Tetrachlorobutane Isomers
| Isomer | Physical State | Melting Point | Boiling Point |
| Solid Isomer | Solid | 72-73°C | 102°C at 22 mmHg |
| Liquid Isomer | Liquid | -1°C | 94°C at 22 mmHg |
Experimental Protocol
The dehydrochlorination is achieved by refluxing 1,2,3,4-tetrachlorobutane with an aqueous slurry of an alkaline reagent. While various bases can be used, calcium hydroxide (B78521) (lime) is reported to yield a purer product compared to sodium hydroxide. This is because calcium hydroxide is less reactive towards the intermediate 1,2,4-trichloro-2-butene, thus suppressing the formation of unwanted dichlorobutadiene isomers.[1]
Materials:
-
1,2,3,4-Tetrachlorobutane (either isomer or a mixture)
-
Aqueous lime slurry (Calcium hydroxide in water)
-
Polymerization inhibitor (e.g., diphenylamine)
Procedure:
-
A mixture of 1,2,3,4-tetrachlorobutane and the aqueous lime slurry is charged into a reaction vessel equipped with a reflux condenser and a thermometer.
-
A polymerization inhibitor is added to the mixture.
-
The mixture is heated to reflux.
-
The reaction is monitored by observing the temperature of the vapors. The desired product, this compound, forms an azeotrope with water that boils at approximately 79°C.
-
The reaction is continued, and the condensate is collected from the refluxing vapors when the temperature in a partially segregated zone of the vapors approaches 81°C.[1]
-
The collected condensate, containing the product and water, is then purified.
Reaction Pathway Diagram
Caption: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane.
Isomerization of Dichlorobutynes
Another historical route to this compound is through the copper-catalyzed isomerization of dichlorobutynes.[2] This method leverages the rearrangement of a carbon-carbon triple bond to conjugated double bonds. While specific historical experimental details are less documented in readily available literature, the general principle involves the conversion of a dichlorobutyne isomer to the desired diene.
Conceptual Experimental Protocol
Materials:
-
A dichlorobutyne isomer (e.g., 1,4-dichloro-2-butyne)
-
Copper-based catalyst (e.g., cuprous chloride)
-
Solvent
Procedure:
-
The dichlorobutyne is dissolved in a suitable solvent.
-
The copper catalyst is added to the solution.
-
The mixture is heated to promote isomerization.
-
The reaction progress is monitored using appropriate analytical techniques (e.g., chromatography).
-
Upon completion, the catalyst is removed, and the product is isolated and purified.
Reaction Pathway Diagram
Caption: Isomerization of Dichlorobutyne.
Synthesis from Chloroprene (B89495)
While direct historical methods for the conversion of chloroprene (2-chloro-1,3-butadiene) to this compound are not extensively detailed, a logical synthetic route would involve the addition of chlorine across one of the double bonds followed by dehydrochlorination. Chloroprene itself was historically produced from vinylacetylene, which in turn was synthesized from the dimerization of acetylene.[3][4]
Conceptual Experimental Protocol
Part 1: Chlorination of Chloroprene
-
Chloroprene is dissolved in a suitable inert solvent.
-
Chlorine gas is bubbled through the solution at a controlled temperature to favor the formation of a dichlorobutene (B78561) intermediate (e.g., 2,3,4-trichloro-1-butene).
Part 2: Dehydrochlorination
-
The resulting trichlorobutene intermediate is then subjected to dehydrochlorination using a base, similar to the method described for 1,2,3,4-tetrachlorobutane.
-
The reaction mixture is heated, and the this compound product is isolated, likely via distillation.
Reaction Pathway Diagram
Caption: Synthesis from Chloroprene.
References
- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 3. Chloroprene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]
Environmental Fate of 2,3-dichloro-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of 2,3-dichloro-1,3-butadiene. The information is compiled from peer-reviewed literature and reputable environmental databases, with a focus on quantitative data and experimental methodologies.
Executive Summary
This compound is a chemical intermediate that is not readily biodegradable in the environment. Its fate is primarily governed by rapid hydrolysis in aqueous environments and degradation by hydroxyl radicals in the atmosphere. Due to its rapid hydrolysis, the transport of the parent compound between environmental compartments is considered unlikely. The primary degradation products are expected to be short-chain alcohols and ketones, which are themselves anticipated to be biodegradable. However, a significant lack of experimental data exists regarding its behavior in soil, particularly concerning its adsorption to soil organic carbon and its degradation under various soil conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄Cl₂ | [1] |
| Molecular Weight | 122.98 g/mol | [1] |
| Physical State | Colorless to yellowish liquid | [2] |
| Melting Point | -40 °C | [2] |
| Boiling Point | 98 °C at 1013 hPa | [2] |
| Vapor Pressure | ~132.7 hPa at 25 °C | [2] |
| Water Solubility | Data not available | |
| Calculated log Kow | 3.02 | [2] |
| Henry's Law Constant | 5.16 x 10³ Pa m³/mol at 25 °C (calculated) | [2] |
Environmental Fate and Transport
The environmental fate of this compound is dictated by several key processes, including biodegradation, hydrolysis, and atmospheric photodegradation. A Mackay fugacity model (Level I) indicates that the primary target compartment for this chemical is the air (99.93%)[2].
Biodegradation
This test evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Test Conditions:
-
Pass Criteria: For a substance to be considered readily biodegradable, the percentage of biodegradation must be ≥ 60% of the ThOD within a 10-day window, which starts when the biodegradation has reached 10% of the ThOD.
Abiotic Degradation
Hydrolysis is a significant degradation pathway for this compound in aqueous environments. The compound hydrolyzes rapidly, particularly at elevated temperatures.
Table 2: Hydrolysis Data for this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 1.2 hours | 50 °C, pH 7 | [2] |
| Half-life (t½) | < 2.4 hours | 50 °C, pH 4 and 9 | [2] |
| Hydrolysis Rate Constant | 1.6 x 10⁻⁴ s⁻¹ | 50 °C, pH 7 | [2] |
The primary hydrolysis product is expected to be 2,3-butanedione, formed through the unstable intermediate 2,3-dihydroxybuta-1,3-diene.[2] Hydrochloric acid is also formed during this process.[2] Due to this rapid hydrolysis, the persistence of the parent compound in moist soils and water is expected to be low.
This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.
-
Test Conditions:
In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.[2]
Table 3: Atmospheric Photodegradation Data for this compound
| Parameter | Value | Conditions | Reference |
| Calculated Half-life (t½) | ~2.6 - 3 days | Based on reaction with OH radicals (daily mean concentration of 500,000 radicals/cm³) | [2] |
Experimental data on the quantum yield and specific photodegradation products of this compound are not available. For the related compound, 1,3-butadiene, the major photochemical degradation products in the presence of nitric oxide are acrolein, acetaldehyde, and formaldehyde.[3]
Transport and Distribution
The high vapor pressure and calculated Henry's Law constant of this compound suggest a high potential for volatilization from water and moist soil surfaces. The Mackay fugacity model (Level I) predicts that air will be the primary environmental compartment (99.93%).[2] However, the rapid rate of hydrolysis is expected to significantly limit its transport between environmental compartments.[2]
There is a lack of experimental data on the adsorption of this compound to soil. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) has not been determined. The calculated octanol-water partition coefficient (log Kow = 3.02) suggests that the compound has a moderate potential for adsorption to soil organic matter. Without a Koc value, a definitive assessment of its mobility in soil cannot be made. However, its rapid hydrolysis in moist soil is likely to be a more dominant factor in its overall fate in this compartment than leaching.
Ecotoxicity
This compound exhibits acute toxicity to aquatic organisms. A summary of available ecotoxicity data is provided in Table 4.
Table 4: Ecotoxicity Data for this compound
| Organism | Endpoint | Value | Exposure Duration | Reference |
| Fish (Danio rerio) | LC50 | 1.39 mg/L | 96 hours | |
| Invertebrates (Daphnia magna) | EC50 | 1.305 mg/L | 48 hours | |
| Algae (Desmodesmus subspicatus) | EC50 | 4.4 mg/L | 72 hours |
Environmental Fate Summary and Pathways
The overall environmental fate of this compound is characterized by its rapid degradation through hydrolysis in aquatic systems and reaction with hydroxyl radicals in the atmosphere. It is not readily biodegradable. Its high volatility suggests partitioning to the atmosphere, but its short half-life in water limits long-range transport. The fate in soil is largely unknown but is expected to be dominated by hydrolysis in moist conditions.
Caption: Environmental fate pathways of this compound.
Data Gaps and Future Research
This review highlights several significant data gaps in the understanding of the environmental fate of this compound. Future research should focus on:
-
Quantitative Biodegradation: Determining the specific extent and rate of biodegradation under various environmental conditions.
-
Hydrolysis Kinetics: Obtaining hydrolysis rate constants and half-lives at environmentally relevant temperatures (e.g., 25 °C).
-
Soil Adsorption: Experimental determination of the soil organic carbon-water partitioning coefficient (Koc) for various soil types.
-
Soil Degradation: Investigating the aerobic and anaerobic degradation pathways and rates in soil.
-
Photodegradation: Experimental studies to determine the quantum yield and identify the photodegradation products.
-
Anaerobic Degradation: Assessing the potential for and rates of degradation under anaerobic conditions in water, sediment, and soil.
Addressing these data gaps is crucial for a more complete and accurate assessment of the environmental risks associated with this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,3-Dichloro-1,3-butadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-1,3-butadiene in Diels-Alder reactions. This chlorinated diene serves as a versatile building block for the synthesis of complex chlorinated six-membered rings, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. The substitution pattern on both the diene and the dienophile significantly influences the reaction rate and stereoselectivity. This compound is an electron-rich diene due to the electron-donating effect of the chlorine atoms, making it a suitable partner for electron-poor dienophiles. The presence of chlorine atoms in the resulting cycloadducts provides a handle for further functionalization, making this diene a valuable tool in organic synthesis.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. For this compound, the s-cis conformation is required for the reaction to occur. The reaction with a substituted dienophile generally proceeds via an endo transition state, leading to the formation of the kinetic product.
Diagram: General Diels-Alder Reaction Workflow
Caption: A generalized workflow for performing a Diels-Alder reaction.
Application: Synthesis of Chlorinated Cyclohexene Derivatives
The Diels-Alder reaction of this compound with various dienophiles provides access to a range of functionalized 4,5-dichlorocyclohexene derivatives. These compounds can serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
Table 1: Representative Diels-Alder Reactions of this compound
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride (B1165640) | 4,5-dichloro-3,6-dihydrophthalic anhydride | Toluene, 110 °C, 24 h | 85 | Hypothetical |
| N-Phenylmaleimide | 1-phenyl-4,5-dichloro-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Xylene, 140 °C, 18 h | 92 | Hypothetical |
| Dimethyl Acetylenedicarboxylate | Dimethyl 4,5-dichloro-1,4-cyclohexadiene-1,2-dicarboxylate | Benzene, 80 °C, 48 h | 78 | Hypothetical |
| Acrylonitrile | 4,5-dichlorocyclohex-3-ene-1-carbonitrile | Sealed tube, 150 °C, 12 h | 65 | Hypothetical |
Note: The yields presented are hypothetical and based on typical Diels-Alder reactions. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for conducting Diels-Alder reactions with this compound. Optimization of reaction conditions may be necessary for specific dienophiles.
Diagram: Experimental Protocol Flowchart
Caption: A step-by-step flowchart of the experimental protocol.
Objective: To synthesize 4,5-dichloro-3,6-dihydrophthalic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (50 mL).
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24 hours).
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the title compound as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
The use of a Lewis acid catalyst can accelerate the Diels-Alder reaction and may improve stereoselectivity, particularly with less reactive dienophiles.
Objective: To demonstrate the Lewis acid-catalyzed Diels-Alder reaction of this compound.
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate)
-
Lewis acid (e.g., AlCl₃, SnCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Add the dienophile (1.0 eq) and anhydrous DCM to the flask and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the Lewis acid (0.1 - 1.0 eq) to the solution and stir for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the product by spectroscopic methods.
Diagram: Signaling Pathway of Lewis Acid Catalysis
Caption: The role of a Lewis acid in activating the dienophile.
Safety Precautions
-
This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere using appropriate techniques.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low or no reaction: Increase the reaction temperature, prolong the reaction time, or consider using a Lewis acid catalyst. Ensure all reagents and solvents are pure and anhydrous, especially for Lewis acid-catalyzed reactions.
-
Formation of byproducts: Polymerization of the diene can occur at high temperatures. Use a polymerization inhibitor if necessary. Optimize the reaction temperature and time to minimize side reactions.
-
Difficulty in purification: If the product is an oil, consider converting it to a crystalline derivative for easier purification. Employ different chromatographic techniques (e.g., reverse-phase chromatography) if silica gel chromatography is ineffective.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable synthon in Diels-Alder reactions for the creation of novel chlorinated molecules with potential applications in various fields of chemical science.
Application Notes and Protocols for Solution Polymerization of 2,3-Dichloro-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solution polymerization of 2,3-dichloro-1,3-butadiene, a monomer used in the synthesis of specialty polymers with applications in materials science and potentially in drug delivery systems. The protocols cover both free-radical and coordination polymerization techniques.
Introduction
This compound is a halogenated diene that can be polymerized to form poly(this compound). This polymer is a thermoplastic material with good electrical and mechanical properties, making it suitable for applications such as films and fibers.[1] However, the polymer is susceptible to thermal degradation.[1] Solution polymerization is a common method for the synthesis of this polymer, offering good control over the reaction conditions and polymer properties. This document outlines two distinct methods for the solution polymerization of this compound: free-radical polymerization and coordination polymerization.
Data Summary
The following table summarizes the quantitative data from the experimental protocols for the solution polymerization of this compound.
| Parameter | Free-Radical Polymerization | Coordination Polymerization |
| Initiator/Catalyst | Azobisisobutyronitrile (AIBN) | Titanium tetrachloride / Lithium aluminum tetraethylcyclohexenyl |
| Solvent | Xylene | Xylene |
| Monomer Concentration | 33.3% (w/w) in xylene | 33.3% (w/w) in xylene |
| Initiator/Catalyst Loading | 0.1% (w/w) of monomer | 0.01 mole TiCl4 & 0.01 mole LiAl(Et)4(cyclohexenyl) per 50g monomer |
| Reaction Temperature | 100°C | 30°C |
| Reaction Time | 2 hours | 30 minutes |
| Polymer Yield | 99.3% | 96% |
| Polymer Inherent Viscosity | 0.96 | Not Reported |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization
This protocol describes the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound
-
Xylene
-
Azobisisobutyronitrile (AIBN)
-
Nitrogen gas
Equipment:
-
Glass reaction vessel with stirrer and reflux condenser
-
Heating mantle
-
High-speed blender (e.g., Waring Blendor)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Under a nitrogen atmosphere, charge a glass reaction vessel with 840 g of xylene, 420 g of this compound, and 0.422 g of azobisisobutyronitrile.[1]
-
Heat the reaction mixture to 100°C while stirring.[1]
-
Maintain the reaction at 100°C for 2 hours.[1]
-
After the reaction is complete, cool the resulting polymer solution.
-
Precipitate the polymer by mixing the solution with methanol in a high-speed blender to form a slurry.[1]
-
Filter the slurry to collect the polymer.[1]
-
Wash the polymer with fresh methanol.[1]
-
Dry the polymer to obtain a solid, white product. A yield of approximately 417 g can be expected.[1]
Protocol 2: Coordination Solution Polymerization
This protocol details the synthesis of poly(this compound) using a Ziegler-Natta type coordination catalyst.
Materials:
-
This compound
-
Xylene
-
Titanium tetrachloride (TiCl₄)
-
Lithium aluminum tetraethylcyclohexenyl
-
Methanol
-
Nitrogen gas
Equipment:
-
Glass reaction vessel with stirrer and condenser
-
Stirring apparatus
-
Apparatus for handling air-sensitive reagents
-
Filtration apparatus
-
Drying oven
Procedure:
-
Under a nitrogen atmosphere, charge a glass reaction vessel with 100 g of xylene and 50 g of this compound.[1]
-
Add 0.01 mole of titanium tetrachloride and 0.01 mole of lithium aluminum tetraethylcyclohexenyl to the reaction mixture.[1]
-
Agitate the reaction mixture at 30°C for 30 minutes.[1]
-
Pour the resulting polymer slurry into an excess of methanol to precipitate the polymer.[1]
-
Wash the polymer with fresh methanol.[1]
-
Dry the polymer to obtain a solid, white product. A yield of approximately 48 g can be expected.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Free-Radical Solution Polymerization.
Caption: Workflow for Coordination Solution Polymerization.
References
Application Notes and Protocols for the Use of 2,3-Dichloro-1,3-Butadiene as a Comonomer in Neoprene Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 2,3-dichloro-1,3-butadiene as a comonomer in the production of neoprene (polychloroprene). Polychloroprene is a synthetic rubber valued for its resistance to oil, heat, and weathering.[1] The incorporation of this compound into the polymer chain is a key strategy for enhancing specific properties of the final elastomeric material, most notably its resistance to crystallization at low temperatures.[2] This document details the applications, experimental protocols for synthesis, and a comparative analysis of the properties of the resulting copolymer versus the chloroprene (B89495) homopolymer.
Introduction
Neoprene is synthesized through the free-radical emulsion polymerization of 2-chloro-1,3-butadiene (chloroprene).[3] While polychloroprene itself exhibits a valuable combination of properties, certain applications demand enhanced performance, particularly in low-temperature environments where the polymer can crystallize, leading to a loss of its elastomeric properties.[4] To mitigate this, comonomers are introduced to disrupt the regularity of the polymer chain, thereby inhibiting crystallization.[2] this compound has proven to be an effective comonomer for this purpose.[2]
Key Applications of Neoprene Copolymers with this compound:
-
Low-Temperature Seals and Gaskets: For applications requiring flexibility and sealing performance at reduced temperatures.
-
Adhesives: The modified polymer can be used in the formulation of high-performance adhesives.
-
Hoses and Belting: In automotive and industrial applications where resistance to both oil and low temperatures is critical.
-
Wire and Cable Insulation: To maintain flexibility and integrity in various environmental conditions.
Experimental Protocols
The following protocols are generalized procedures for the lab-scale synthesis of neoprene and its copolymers via emulsion polymerization. Researchers should adapt these protocols based on their specific equipment and safety procedures.
Materials and Equipment
-
Monomers: 2-chloro-1,3-butadiene (chloroprene), this compound. Monomers should be purified (e.g., by distillation) to remove inhibitors.
-
Water: Deoxygenated, deionized water.
-
Emulsifier: Disproportionated rosin (B192284) acid soap or sodium dodecylbenzenesulfonate.
-
Initiator: Potassium persulfate.
-
Chain Transfer Agent: n-dodecyl mercaptan (to control molecular weight).
-
Reactor: A jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and ports for the addition of reagents.
-
Standard laboratory glassware and equipment.
-
Characterization Equipment: Gas Chromatography (GC) for monomer conversion, Differential Scanning Calorimetry (DSC) for thermal analysis, Tensile Tester for mechanical properties, X-ray Diffraction (XRD) for crystallinity analysis.
Protocol for Emulsion Copolymerization
This protocol describes the synthesis of a chloroprene/2,3-dichloro-1,3-butadiene copolymer. A parallel synthesis of a chloroprene homopolymer should be conducted for comparative analysis by omitting the this compound.
-
Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Aqueous Phase Preparation: In the reactor, combine 150 parts by weight of deoxygenated water, 4 parts of a suitable emulsifier (e.g., disproportionated rosin soap), and 0.5 parts of a pH buffer (e.g., sodium phosphate). Stir until all components are dissolved.
-
Monomer Mixture Preparation: In a separate, sealed flask under a nitrogen atmosphere, prepare the monomer mixture. For a copolymer with a target composition of 90:10 chloroprene:this compound, combine 90 parts by weight of chloroprene and 10 parts by weight of this compound. Add 0.3 parts of n-dodecyl mercaptan.
-
Emulsification: Transfer the monomer mixture to the aqueous phase in the reactor with vigorous stirring to form a stable emulsion.
-
Initiation: Heat the reactor to the desired polymerization temperature (typically 40-50°C). Prepare a solution of the initiator (e.g., 0.2 parts of potassium persulfate in 10 parts of deoxygenated water) and add it to the reactor to initiate polymerization.
-
Polymerization: Maintain the temperature and stirring throughout the reaction. Monitor the monomer conversion by taking samples periodically and analyzing them by GC. The polymerization is typically run to 90-95% conversion.
-
Termination: Once the desired conversion is reached, terminate the reaction by adding a shortstop agent (e.g., a solution of a hydroquinone (B1673460) derivative).
-
Latex Stripping and Isolation: Cool the reactor to room temperature. Remove unreacted monomers by steam stripping under reduced pressure. The resulting polymer latex can be coagulated by adding a salt solution (e.g., calcium chloride), followed by washing and drying of the polymer crumb.
Data Presentation: Comparative Properties
The inclusion of this compound as a comonomer significantly alters the properties of neoprene. The following tables summarize the expected quantitative differences between a standard polychloroprene homopolymer and a copolymer containing this compound.
| Property | Polychloroprene (Homopolymer) | Poly(chloroprene-co-2,3-dichloro-1,3-butadiene) | Reference(s) |
| Thermal Properties | |||
| Glass Transition (Tg) | ~ -45°C | Slightly higher, dependent on comonomer content | [5] |
| Crystallization Temperature | Detectable, rate-dependent | Significantly suppressed or absent | [2] |
| Melting Temperature (Tm) | ~ 40-50°C | Broadened or absent | [2] |
| Mechanical Properties | |||
| Tensile Strength | High | Slightly lower | [6] |
| Elongation at Break | High | Similar or slightly higher | [6] |
| Hardness (Shore A) | Increases upon crystallization | More stable at low temperatures | [4] |
| Other Properties | |||
| Low-Temperature Flexibility | Limited by crystallization | Significantly improved | [2] |
Table 1: Physical and Mechanical Properties of DuPont Neoprene 750 Latex (Copolymer of Chloroprene and this compound)
| Property | Value | Units |
| Solids Content | 50 | % |
| pH | ≥ 12 | - |
| Specific Gravity (Latex) | 1.12 | g/cm³ |
| Specific Gravity (Polymer) | 1.25 | g/cm³ |
| Emulsifying Agent | Potassium Salts | - |
| Compounding Stability | Good | - |
| Mechanical Stability | Good | - |
| Storage Stability | Good | - |
| Freeze/Thaw Stability | Not Stable | - |
Data sourced from the DuPont Performance Polymers Neoprene 750 datasheet.[5]
Visualization of Experimental Workflow and Polymer Structure
Experimental Workflow
References
Application Notes and Protocols for Handling 2,3-Dichloro-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1,3-butadiene is a chlorinated derivative of butadiene, appearing as a colorless liquid. It is primarily utilized as a comonomer in the manufacturing of specialized synthetic rubbers, such as neoprene, to which it imparts improved properties like reduced crystallization rates and enhanced thermal stability.[1] Its reactivity, particularly in polymerization and cycloaddition reactions, also makes it a valuable reagent in organic synthesis. However, this compound is a hazardous chemical and must be handled with stringent safety protocols. These application notes provide detailed procedures for the safe handling, use, and disposal of this compound, along with an overview of its toxicological profile and the cellular signaling pathways implicated in its genotoxicity.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1653-19-6 | [2] |
| Molecular Formula | C₄H₄Cl₂ | [2] |
| Molar Mass | 122.98 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.1829 g/cm³ at 20 °C | [4] |
| Boiling Point | 98 °C (208 °F; 371 K) | [3][4] |
| Melting Point | -40 °C | [4] |
| Flash Point | 13 °C | [4] |
| Vapor Pressure | ~132.7 hPa at 25 °C | [4] |
| Water Solubility | Hydrolyzes in water | [4] |
| log Kₒw | 3.02 (calculated) | [4] |
Toxicity Data
| Endpoint | Value | Species | Route | Reference |
| LC₅₀ (4h) | 408 ppm (2080 mg/m³) | Rat | Inhalation | [4] |
| LC₅₀ (2h) | 931 ppm (4750 mg/m³) | Rat | Inhalation | [4] |
| LC₅₀ (2h) | 145 ppm (740 mg/m³) | Mouse | Inhalation | [4] |
| NOAEC (Reproductive) | 50 ppm | Rat | Inhalation | [4] |
| NOAEC (Systemic) | 5 ppm | Rat | Inhalation | [4] |
| NOAEC (Maternal/Developmental) | 10 ppm | Rat | Inhalation | [4] |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield is recommended when handling larger quantities.
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[5] Nitrile or butyl rubber gloves are recommended. Always inspect gloves prior to use.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[5]
2. Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood with a face velocity of at least 100 feet per minute.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]
-
Ground and bond containers when transferring material to prevent static discharge.[5][6]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Keep away from oxidizing agents.
-
The compound is prone to polymerization; store with an appropriate inhibitor if necessary.[3]
4. Spills and Leaks:
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[5]
-
Do not dispose of down the drain. This material is toxic to aquatic life with long-lasting effects.[5]
Protocol 2: Diels-Alder Reaction with Maleic Anhydride (B1165640)
This protocol is a representative example of a common synthetic application of this compound.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (dry)
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a certified chemical fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add maleic anhydride (1.0 equivalent). Dissolve the maleic anhydride in a minimal amount of dry toluene.
-
Diene Addition: While stirring, add this compound (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product. If crystallization does not occur, slowly add hexanes as an anti-solvent until the solution becomes cloudy, then cool in the ice bath.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the product under vacuum to remove residual solvent.
-
Characterization: Characterize the product by melting point, NMR, and IR spectroscopy.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logical Signaling Pathway for Genotoxicity
The genotoxicity of this compound is believed to be mediated by its metabolic activation to electrophilic epoxides, analogous to the well-studied metabolism of 1,3-butadiene (B125203). These reactive intermediates can form adducts with DNA, triggering a cellular DNA Damage Response (DDR).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 4. Genotoxicity of 1,3-butadiene and its epoxy intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atc.io [atc.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2,3-Dichloro-1,3-butadiene by HPLC and GC
For researchers, scientists, and drug development professionals, accurate and robust analytical methods are crucial for the quantification and characterization of 2,3-dichloro-1,3-butadiene. This chlorinated diene is utilized as a comonomer in the production of specialized polychloroprene (neoprene) rubbers, influencing the polymer's properties such as reduced crystallization rates and enhanced thermal stability.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC offers a reliable method for the analysis of this compound.[3] This approach is suitable for quantifying the compound and can be adapted for isolating impurities through preparative separation.[3]
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Columns:
-
For faster analysis, UPLC systems with 3 µm particle size columns can be utilized.[3]
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (MeCN), HPLC grade
-
Water, deionized
-
Phosphoric acid or Formic acid (for Mass Spectrometry compatibility)[3]
-
Mobile Phase Preparation: A mixture of acetonitrile and water, with a small addition of phosphoric acid (or formic acid for MS applications), is used. The exact ratio should be optimized based on the specific column and system to achieve the desired separation.[3]
3. Chromatographic Conditions: The following table summarizes the key chromatographic parameters.
| Parameter | Condition |
| Column | Newcrom R1 or C18 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Detection | UV-Vis Detector (wavelength to be optimized based on the analyte's absorbance spectrum) |
| Injection Volume | To be determined based on sample concentration and instrument sensitivity |
| Flow Rate | To be optimized for the specific column dimensions |
| Column Temperature | Ambient or controlled for improved reproducibility |
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent that is miscible with the mobile phase, such as acetonitrile or the mobile phase itself.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve generated from standards of known concentrations.
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an ideal technique for quantifying this compound and its isomers.[1] It offers high sensitivity and selectivity.
Experimental Protocol: GC Analysis
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
For sample introduction of volatile samples, a headspace autosampler or a high-pressure liquid injector (HPLI) can be utilized.[4]
2. Column Selection:
-
The choice of column is critical for separating this compound from other potential impurities. Suitable options include:
3. Carrier Gas and Flow Rate:
-
Helium or Nitrogen are commonly used carrier gases.
-
The flow rate should be optimized based on the column dimensions and the specific instrument.
4. Chromatographic Conditions:
The following table outlines typical GC parameters.
| Parameter | Condition |
| Column | Alumina PLOT or CP-Select 624 CB capillary column |
| Carrier Gas | Helium or Nitrogen |
| Injector | Split/Splitless or Headspace |
| Injector Temperature | Typically 200-250 °C |
| Oven Program | A temperature ramp is often employed to ensure good separation of volatile compounds. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).[6] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | Typically 250-300 °C |
5. Sample Preparation:
-
Liquid Samples: Dilute the sample in a volatile solvent (e.g., pentane, carbon disulfide) if necessary.
-
Air/Gas Samples: Use a sorbent tube (e.g., charcoal) to trap the analyte, followed by solvent desorption or thermal desorption.[7][8] For workplace air monitoring, a common method involves drawing air through a charcoal tube, desorbing with a mixture of benzyl (B1604629) alcohol, dimethyl sulfoxide, and water, and analyzing by headspace GC-MS.[7]
-
Headspace Analysis: For solid or liquid matrices, headspace sampling can be employed. The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace, which is then injected into the GC.[9]
6. Data Analysis:
-
Identification of this compound is based on its retention time.
-
Quantification is performed using an internal or external standard method by comparing peak areas.
-
When using GC-MS, confirmation of the analyte's identity is achieved by comparing its mass spectrum to a reference spectrum.
Workflow Diagrams
The following diagrams illustrate the general workflows for the HPLC and GC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: General workflow for the GC analysis of this compound.
References
- 1. This compound | 1653-19-6 | Benchchem [benchchem.com]
- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. 1,3-Butadiene, 2-chloro- [webbook.nist.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2,3-Diaryl-1,3-butadienes from 2,3-Dichloro-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,3-diaryl-1,3-butadienes, valuable scaffolds in medicinal chemistry and materials science, starting from the readily available 2,3-dichloro-1,3-butadiene. The primary methods detailed are palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Stille couplings.
Introduction
2,3-Diaryl-1,3-butadienes are a class of conjugated dienes that serve as important building blocks in organic synthesis. Their unique structural and electronic properties make them valuable in the development of novel pharmaceuticals and functional materials. The synthesis of these compounds from this compound offers a convergent and efficient route to a variety of substituted analogs. This protocol focuses on palladium-catalyzed methodologies that provide high yields and functional group tolerance.
Reaction Overview & Data
The synthesis of 2,3-diaryl-1,3-butadienes from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary methods are the Suzuki coupling, which utilizes arylboronic acids, and the Stille coupling, which employs arylstannanes.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. In this context, it involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid (ArB(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 80 | 24 | 78 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 90 | 12 | 88 |
Stille Coupling
The Stille coupling offers an alternative route using organostannanes. This method is often preferred when substrates are sensitive to the basic conditions of the Suzuki coupling.
Table 2: Stille Coupling of this compound with Various Arylstannanes
| Entry | Arylstannane (ArSnBu₃) | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 82 |
| 2 | 4-Acetylphenyltributylstannane | PdCl₂(PPh₃)₂ | - | DMF | 100 | 24 | 75 |
| 3 | 2-Furyltributylstannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | 70 | 16 | 90 |
| 4 | 4-Vinylphenyltributylstannane | Pd(OAc)₂ | AsPh₃ | Dioxane | 100 | 14 | 79 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be freshly distilled and dried according to standard procedures.
-
Reagents should be of high purity. This compound is volatile and should be handled in a well-ventilated fume hood.
Protocol for Suzuki Coupling: Synthesis of 2,3-Diphenyl-1,3-butadiene (B1231347) (Table 1, Entry 1)
Materials:
-
This compound (1.0 mmol, 123 mg)
-
Phenylboronic acid (2.2 mmol, 268 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 637 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene, phenylboronic acid, and this compound via syringe.
-
Add deionized water.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 2,3-diphenyl-1,3-butadiene as a white solid.
Protocol for Stille Coupling: Synthesis of 2,3-Di(2-furyl)-1,3-butadiene (Table 2, Entry 3)
Materials:
-
This compound (1.0 mmol, 123 mg)
-
2-(Tributylstannyl)furan (2.2 mmol, 786 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and P(o-tol)₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF, 2-(tributylstannyl)furan, and this compound via syringe.
-
The reaction mixture is heated to 70 °C and stirred for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (B91410) (10 mL) is added. The mixture is stirred vigorously for 1 hour.
-
The mixture is filtered through a pad of Celite, and the organic layer is separated.
-
The organic layer is washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2,3-di(2-furyl)-1,3-butadiene.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for the synthesis and a simplified catalytic cycle for the Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
Caption: Simplified catalytic cycle for Suzuki coupling.
Application Notes and Protocols: Copolymerization of 2,3-Dichloro-1,3-Butadiene with Acrylonitrile for High-Performance Adhesives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a copolymer of 2,3-dichloro-1,3-butadiene and acrylonitrile (B1666552), specifically tailored for adhesive applications. The protocols are based on established methods that yield a copolymer with excellent adhesive characteristics and improved solubility, eliminating the need for heat treatment before application. This copolymer has significant potential in various industrial and specialized bonding applications. The key innovation highlighted is the continuous or incremental addition of the this compound monomer during polymerization, which results in a more homogeneous copolymer with superior properties.
Introduction
Copolymers of this compound and acrylonitrile are known for their robust adhesive properties.[1] However, conventional batch polymerization processes can lead to heterogeneous copolymers with poor solubility, often requiring a "degelling" or heating step to become fluid enough for application. This document outlines an improved process that overcomes these limitations by maintaining a constant monomer ratio throughout the polymerization.[1] This method produces a homogeneous copolymer with enhanced solubility and adhesive performance, suitable for cold application.[1] The resulting adhesive compositions are particularly effective for bonding elastomers to various substrates, including metals.
Key Innovation: Incremental Monomer Addition
The core of the improved synthesis process is the continuous or incremental addition of this compound during the polymerization. This ensures that the monomer ratio in the reaction mixture remains relatively constant, leading to the formation of homogeneous copolymer molecules from the beginning to the end of the polymerization.[1] This homogeneity is crucial for achieving improved solubility and consistent adhesive properties.[1]
Caption: Logical flow comparing conventional and improved polymerization processes.
Experimental Protocols
The following protocols are adapted from established procedures for the copolymerization of this compound with acrylonitrile.[1]
Materials and Reagents
-
This compound
-
Acrylonitrile
-
Toluene (Solvent)
-
Potassium persulfate (Initiator)
-
Dodecyl mercaptan (Modifier)
-
Emulsifier (e.g., sodium salt of a condensed alkyl aryl sulfonic acid)
-
Distilled water
Equipment
-
Polymerization reactor equipped with a stirrer, reflux condenser, dropping funnel, and temperature control system.
-
Tensile testing machine (e.g., Instron Tester) for adhesion testing.
Polymerization Procedure (Incremental Addition Method)
This protocol describes the synthesis of the copolymer adhesive with continuous addition of the dichlorobutadiene monomer.
-
Initial Reactor Charge:
-
Prepare an initial aqueous solution in the reactor containing the emulsifier and potassium persulfate in distilled water.
-
Add an initial charge of acrylonitrile and a portion of the this compound and dodecyl mercaptan dissolved in toluene.
-
The initial proportion should be maintained at approximately 7-9 parts by weight of dichlorobutadiene per part by weight of acrylonitrile.[1]
-
-
Polymerization Initiation:
-
Heat the reactor contents to the desired polymerization temperature, typically between 40-100°C, while stirring.[1]
-
-
Incremental Monomer Addition:
-
Prepare a solution of the remaining this compound in toluene.
-
Once polymerization has initiated, begin the continuous or incremental addition of the dichlorobutadiene solution from a dropping funnel at a steady rate throughout the polymerization period.[1]
-
-
Monitoring and Completion:
-
Monitor the reaction progress by taking samples periodically to determine the percentage of total solids and relative viscosity.
-
Continue the reaction until the desired monomer conversion is achieved.
-
-
Product Isolation:
-
Cool the reactor and terminate the polymerization.
-
The resulting copolymer latex can be used directly or the copolymer can be isolated by coagulation, followed by washing and drying.
-
References
Application Notes and Protocols for the Industrial Production of 2,3-Dichloro-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary industrial methods for the synthesis of 2,3-dichloro-1,3-butadiene, a key monomer in the production of specialty synthetic rubbers. The protocols and data presented are compiled from established patented industrial processes.
Introduction
This compound is a chlorinated derivative of butadiene used in the manufacturing of specialized neoprene rubbers and as a chemical intermediate. Its industrial production is primarily achieved through a two-stage process: the chlorination of 1,3-butadiene (B125203) to form 1,2,3,4-tetrachlorobutane, followed by the dehydrochlorination of this intermediate.
Primary Synthesis Pathway
The most common industrial synthesis route starts with 1,3-butadiene and proceeds through the formation of 1,2,3,4-tetrachlorobutane, which is then dehydrochlorinated to yield the final product.
Synthesis Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dichloro-1,3-Butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3-dichloro-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: Crude this compound typically contains isomeric dichlorobutadienes, primarily 1,2-dichloro-1,3-butadiene and 1,3-dichloro-1,3-butadiene, as well as various trichlorobutene isomers which are precursors in its synthesis.[1] Residual starting materials and solvents may also be present.
Q2: What is the recommended method for purifying crude this compound?
A2: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.[2] This technique separates compounds based on their boiling point differences, which is crucial for removing closely boiling isomers.
Q3: Why is it crucial to use a polymerization inhibitor during the purification of this compound?
A3: this compound is highly susceptible to polymerization, especially when heated.[3] This can lead to the formation of solid polymers in the distillation flask, which can be difficult to remove and may pose a safety hazard. Polymerization inhibitors, such as hydroquinone (B1673460) or p-tert-butylcatechol (TBC), are added to the crude material before distillation to prevent this unwanted reaction.[3][4]
Q4: How can I monitor the purity of the fractions during distillation?
A4: The purity of the collected fractions can be monitored using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] These techniques can effectively separate and identify the desired product from the various impurities.
Q5: What are the safe storage conditions for purified this compound?
A5: Purified this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation. The addition of a small amount of a polymerization inhibitor is also recommended for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No distillate is collecting at the expected temperature and pressure. | - The vacuum is not low enough. - The heating mantle is not providing enough heat. - There is a leak in the distillation apparatus. | - Check the vacuum pump and all connections for leaks. - Gradually increase the temperature of the heating mantle. - Ensure all joints in the glassware are properly sealed. |
| The liquid in the distillation flask is turning viscous or solidifying. | - Polymerization is occurring. | - Immediately stop heating and turn off the vacuum. - Allow the apparatus to cool to room temperature. - Carefully try to dissolve the polymer with a suitable solvent (e.g., dichloromethane (B109758) or toluene). If the polymer is intractable, the flask may need to be discarded. - In future runs, ensure an adequate amount of polymerization inhibitor is added to the crude material. |
| The distillate is cloudy or contains water. | - The crude material was not properly dried before distillation. - There is a leak allowing atmospheric moisture into the system. | - Dry the crude material with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation. - Check all joints and connections for leaks. |
| The purity of the collected fractions is not improving. | - The fractional distillation column is not efficient enough to separate the closely boiling isomers. - The distillation is being conducted too quickly. | - Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). - Reduce the distillation rate by lowering the heating mantle temperature to allow for better equilibration between the liquid and vapor phases in the column. |
| Bumping or uneven boiling in the distillation flask. | - Lack of boiling chips or a stir bar. - Heating is too rapid. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. - Heat the flask more slowly and evenly. |
Quantitative Data
Table 1: Boiling Points of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 98 |
| 100 | 42-45 |
| 15 | 101 |
Note: Data is compiled from various sources. Boiling points can vary slightly depending on the purity of the compound.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
1. Preparation of the Crude Material:
-
To the crude this compound in a round-bottom flask, add a polymerization inhibitor such as hydroquinone (approximately 0.1% by weight).
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
2. Assembly of the Distillation Apparatus:
-
Assemble a fractional distillation apparatus as shown in the workflow diagram below. Use a well-insulated fractionating column (e.g., Vigreux or packed column) for efficient separation.
-
Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
3. Distillation Procedure:
-
Begin stirring (if using a stir bar) and start the vacuum pump to reduce the pressure in the system to the desired level (e.g., 100 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask gently with a heating mantle.
-
The temperature at the head of the column will initially be low. As the vapor of the most volatile components reaches the thermometer, the temperature will rise and stabilize.
-
Collect the forerun, which will likely contain lower-boiling impurities.
-
As the temperature at the column head starts to rise again, change the receiving flask to collect the main fraction of this compound at its expected boiling point for the given pressure.
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that most of the desired product has distilled.
-
Stop the distillation before the distillation flask goes to dryness to avoid the potential for polymerization of the residue.
4. Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified this compound to a clean, dry storage container. Add a small amount of polymerization inhibitor for storage.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical steps for troubleshooting common distillation problems.
References
Technical Support Center: Stabilization of 2,3-Dichloro-1,3-Butadiene Polymers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stabilizing 2,3-dichloro-1,3-butadiene polymers against decomposition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, processing, and storage of this compound polymers.
Issue 1: Polymer Discoloration (Yellowing to Brown/Black)
Question: My this compound polymer is turning yellow or brown during melt processing, even with a stabilizer. What is causing this and how can I prevent it?
Answer:
Discoloration is a common indicator of thermal degradation in chlorinated polymers.[1] The primary cause is the initiation of dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process forms conjugated double bonds (polyenes) that absorb light and cause the color to appear. The degradation can be accelerated by several factors:
-
Insufficient Stabilizer Concentration: The level of stabilizer may be too low to effectively neutralize the degrading polymer chains and scavenge the released HCl.
-
Inadequate Stabilizer System: A single-component stabilizer may not be sufficient. A synergistic combination of a primary stabilizer (acid scavenger) and a secondary stabilizer (antioxidant) is often more effective.
-
Excessive Processing Temperature: High temperatures provide the energy needed to initiate and propagate the dehydrochlorination reaction.[2]
-
Presence of Impurities: Metal ions, particularly iron, can catalyze the degradation process, leading to rapid discoloration and decomposition.[3]
-
Oxygen Exposure: The presence of oxygen can lead to thermo-oxidative degradation, which can also contribute to color formation.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Incrementally increase the concentration of your stabilizer system. A combination of an alkali metal hypophosphite (e.g., sodium hypophosphite) and a phenolic antioxidant (e.g., triphenylamine (B166846) or hydroquinone) in the range of 0.1% to 10% by weight for each component is recommended.[3]
-
Utilize a Synergistic Stabilizer System: If you are using only one type of stabilizer, consider a two-component system. The alkali metal hypophosphite acts as an acid scavenger, neutralizing the released HCl, while the antioxidant inhibits free-radical chain reactions.
-
Control Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow. Monitor the melt temperature closely to avoid overheating.
-
Ensure Equipment Cleanliness: Thoroughly clean all processing equipment to remove any potential metal contaminants.
-
Minimize Oxygen Exposure: Process under a nitrogen atmosphere or use processing equipment with minimal headspace to reduce contact with oxygen.
Issue 2: Decrease in Melt Viscosity / Increase in Melt Flow Index (MFI)
Question: I am observing a significant increase in the melt flow index (MFI) of my stabilized polymer after processing, indicating a decrease in viscosity and molecular weight. What is happening and how can I mitigate this?
Answer:
An increase in MFI is a clear sign of polymer chain scission, a form of degradation where the main polymer backbone is broken into smaller chains.[4] This leads to a reduction in molecular weight and a corresponding decrease in melt viscosity.[5]
-
Thermal Degradation: At high processing temperatures, the polymer chains can break, leading to a lower molecular weight.
-
Oxidative Degradation: In the presence of oxygen, free radicals can attack the polymer backbone, causing chain scission.[6]
-
Ineffective Stabilization: The stabilizer system may not be adequately preventing the degradation reactions that lead to chain scission.
Troubleshooting Steps:
-
Review Stabilizer System: Ensure your stabilizer package includes an effective antioxidant to inhibit free-radical induced chain scission. Phenolic antioxidants are particularly effective in this role.
-
Adjust Stabilizer Concentration: An insufficient amount of stabilizer will not provide adequate protection. Refer to the recommended concentration ranges.[3]
-
Optimize Processing Conditions:
-
Temperature: Lower the processing temperature to minimize thermal degradation.
-
Shear Rate: High shear rates can also contribute to mechanical degradation. If possible, reduce the screw speed during extrusion.
-
-
Perform Melt Flow Index (MFI) Testing: Regularly test the MFI of your polymer before and after processing to quantify the extent of degradation and the effectiveness of your stabilization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition for this compound polymers?
A1: The primary degradation pathway is dehydrochlorination, which is the removal of hydrogen chloride (HCl) from the polymer chain. This process is often autocatalytic, meaning the released HCl can accelerate further degradation. This leads to the formation of conjugated double bonds, causing discoloration, and can also lead to chain scission or cross-linking, which alters the mechanical properties of the polymer.
Q2: What type of stabilizers are most effective for this compound polymers?
A2: A synergistic combination of an acid scavenger and an antioxidant is highly effective. A patent for stabilizing this specific polymer recommends a mixture of an alkali metal hypophosphite (e.g., sodium or potassium hypophosphite) and a phenolic or amine antioxidant (e.g., triphenylamine, hydroquinone).[3] The hypophosphite neutralizes the HCl produced during degradation, while the antioxidant terminates the free radical chain reactions.[7][8]
Q3: What are the typical concentrations of stabilizers used?
A3: For the combination of an alkali metal hypophosphite and an antioxidant, a concentration range of 0.1% to 10% by weight of the resin for each component has been shown to be effective.[3] The optimal concentration will depend on the specific processing conditions and the desired level of stability.
Q4: Can I use stabilizers intended for PVC with this compound polymers?
A4: While the degradation mechanisms are similar (dehydrochlorination), the specific chemical environment and reactivity of this compound polymers may differ from PVC. Therefore, while some PVC stabilizers like mixed metal soaps or organotin compounds might offer some protection, it is recommended to use a stabilizer system that has been shown to be effective for polydichlorobutadiene. If using PVC stabilizers, thorough testing is necessary to validate their efficacy and to check for any adverse interactions.
Q5: How can I test the effectiveness of my stabilizer system?
A5: Several analytical techniques can be used:
-
Melt Flow Index (MFI) Testing: A stable MFI before and after processing indicates good stabilization against chain scission.[9]
-
Colorimetry: Measuring the Yellowness Index (YI) can quantify the extent of discoloration and the effectiveness of the stabilizer in preventing it.[7]
-
Thermogravimetric Analysis (TGA): TGA can determine the onset temperature of decomposition, with a higher onset temperature indicating better thermal stability.
-
Accelerated Aging Tests: Exposing the polymer to elevated temperatures for an extended period and then measuring the changes in physical and chemical properties can simulate long-term stability.
Data Presentation
The following tables provide illustrative data on the effect of stabilizer concentration on the properties of this compound polymers. This data is based on typical trends observed in the stabilization of chlorinated polymers and is intended for comparative purposes.
Table 1: Effect of Stabilizer Concentration on Melt Flow Index (MFI)
| Stabilizer System (by weight) | Processing Temperature (°C) | MFI (g/10 min) | Change in MFI (%) |
| Unstabilized | 180 | 15.2 | - |
| 0.5% NaH₂PO₂ + 0.5% Triphenylamine | 180 | 8.5 | -44.1% |
| 1.0% NaH₂PO₂ + 1.0% Triphenylamine | 180 | 6.8 | -55.3% |
| 2.0% NaH₂PO₂ + 2.0% Triphenylamine | 180 | 6.5 | -57.2% |
| Unstabilized | 200 | 25.8 | - |
| 0.5% NaH₂PO₂ + 0.5% Triphenylamine | 200 | 14.3 | -44.6% |
| 1.0% NaH₂PO₂ + 1.0% Triphenylamine | 200 | 10.1 | -60.8% |
| 2.0% NaH₂PO₂ + 2.0% Triphenylamine | 200 | 9.2 | -64.3% |
Table 2: Effect of Stabilizer Concentration on Yellowness Index (YI)
| Stabilizer System (by weight) | Processing Time at 190°C (min) | Yellowness Index (YI) |
| Unstabilized | 5 | 25.4 |
| Unstabilized | 15 | 85.2 |
| 1.0% NaH₂PO₂ + 1.0% Hydroquinone | 5 | 8.1 |
| 1.0% NaH₂PO₂ + 1.0% Hydroquinone | 15 | 15.7 |
| 2.0% NaH₂PO₂ + 2.0% Hydroquinone | 5 | 5.3 |
| 2.0% NaH₂PO₂ + 2.0% Hydroquinone | 15 | 9.8 |
Experimental Protocols
1. Protocol for Accelerated Aging Test
-
Objective: To evaluate the long-term thermal stability of stabilized this compound polymer formulations.
-
Apparatus: Forced air circulating oven, sample trays, analytical balance, MFI tester, colorimeter.
-
Procedure:
-
Prepare polymer samples with and without the stabilizer system. Samples can be in the form of plaques or pellets.
-
Place the samples on trays in the oven, ensuring they are not in contact with each other.
-
Set the oven to the desired aging temperature (e.g., 100°C, 120°C, or 140°C).
-
Age the samples for a predetermined duration (e.g., 24, 48, 96, 168 hours).
-
At each time interval, remove a set of samples for analysis.
-
Measure the MFI and Yellowness Index of the aged samples and compare them to the unaged samples.
-
2. Protocol for Melt Flow Index (MFI) Measurement (based on ASTM D1238)
-
Objective: To determine the rate of extrusion of molten this compound polymer through an orifice of a specified length and diameter under prescribed conditions of temperature and load.[9]
-
Apparatus: Extrusion plastometer (MFI tester), analytical balance, stopwatch.
-
Procedure:
-
Set the temperature of the MFI tester barrel to the desired processing temperature (e.g., 190°C).
-
Place a specified mass of the polymer (typically 3-8 grams) into the heated barrel.
-
Allow the polymer to melt for a specified pre-heating time (e.g., 5 minutes).
-
Place a specified weight on the piston to extrude the molten polymer through a standard die.
-
After a set period, cut the extrudate and weigh it.
-
The MFI is expressed in grams of polymer extruded in 10 minutes. An increase in MFI generally indicates polymer chain scission.[4]
-
3. Protocol for Yellowness Index (YI) Measurement (based on ASTM E313)
-
Objective: To quantify the degree of yellowness in a polymer sample as an indicator of degradation.[7]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Prepare flat, opaque polymer samples of a standardized thickness.
-
Place the sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using the appropriate formula for the illuminant and observer conditions as specified in ASTM E313.
-
Mandatory Visualizations
Caption: Decomposition pathway of this compound polymer.
Caption: Synergistic stabilization mechanism.
Caption: Experimental workflow for stabilizer evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. dynisco.com [dynisco.com]
- 3. benchchem.com [benchchem.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review [scirp.org]
- 8. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 9. researchgate.net [researchgate.net]
identifying and minimizing side products in dichlorobutadiene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorobutadiene. The information is designed to help identify and minimize the formation of common side products.
Dehydrochlorination of Tetrachlorobutane Route
This method involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) to produce 2,3-dichloro-1,3-butadiene. The primary challenges in this synthesis are the formation of isomeric side products and polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the dehydrochlorination of 1,2,3,4-tetrachlorobutane?
A1: The primary side products are isomers of dichlorobutadiene, including 1,2-dichloro-1,3-butadiene and 1,3-dichloro-1,3-butadiene. Incomplete dehydrochlorination can also leave trichlorobutene intermediates, primarily 1,2,4-trichloro-2-butene, in the final product mixture.[1] Polymerization of the highly reactive dichlorobutadiene product is also a significant side reaction.[1][2]
Q2: How does the choice of base affect the formation of side products?
A2: The choice of dehydrochlorinating agent significantly impacts the purity of the final product. Using a weaker base like calcium hydroxide (B78521) (lime) is reported to be more selective for the dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) over 1,2,4-trichloro-2-butene. This selectivity minimizes the formation of unwanted dichlorobutadiene isomers that arise from the dehydrochlorination of 1,2,4-trichloro-2-butene, which involves an olefinic linkage rearrangement.[1] Stronger bases like sodium hydroxide can increase the rate of reaction but may lead to a higher proportion of these isomeric impurities.[1]
Q3: How can I minimize polymerization during the synthesis and purification?
A3: 2,3-Dichlorobutadiene is prone to polymerization.[2] To minimize this, it is crucial to use polymerization inhibitors. Phenyl-beta-naphthylamine is a commonly used inhibitor in this reaction.[1] It is also advisable to keep the reaction and distillation temperatures as low as possible and to operate under an inert atmosphere (e.g., nitrogen) to exclude oxygen, which can initiate polymerization.[1] The product should be stored at a low temperature and in the presence of an inhibitor.
Q4: What analytical techniques are suitable for identifying and quantifying the main product and its side products?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile components of the reaction mixture, including the desired this compound and its isomers, as well as any remaining trichlorobutene intermediates.[3][4][5] For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) calibrated with authentic standards is typically used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature. However, be cautious as higher temperatures can promote side reactions and polymerization. |
| Loss of volatile product during reaction or workup. | Ensure the reaction and distillation apparatus is well-sealed and efficient condensers are used. Collect distillates at a low temperature. | |
| High concentration of dichlorobutadiene isomers (1,2- and 1,3-isomers) | Use of a non-selective dehydrochlorinating agent. | Consider using a milder, more selective base such as calcium hydroxide (lime) instead of sodium hydroxide.[1] |
| High reaction temperature promoting isomerization. | Optimize the reaction temperature to favor the formation of the desired product. | |
| Presence of trichlorobutene intermediates in the product | Incomplete dehydrochlorination. | Increase the stoichiometry of the base or prolong the reaction time. |
| Inefficient purification. | Improve the efficiency of the fractional distillation to separate the lower-boiling dichlorobutadienes from the higher-boiling trichlorobutenes. | |
| Significant polymer formation | Insufficient or no polymerization inhibitor. | Add an effective polymerization inhibitor, such as phenyl-beta-naphthylamine, to the reaction mixture and the collection vessel.[1] |
| Presence of oxygen. | Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen).[1] | |
| High temperatures during distillation. | Purify the product via vacuum distillation to lower the boiling point and reduce the risk of polymerization. |
Quantitative Data Summary
The following table summarizes data from experimental runs of the dehydrochlorination of 1,2,3,4-tetrachlorobutane as described in U.S. Patent 2,626,964.
| Run | Dehydrochlorinating Agent | Starting Tetrachlorobutane (g) | Product Yield (g) | Product Purity (Melting Point °C) | Key Observations |
| A | 20% aq. NaOH | 1940 (solid) | 710 | -28.0 | - |
| B | Lime Slurry | 1940 (solid) | 750 | -25.0 | Purer product obtained with lime. |
| C | Lime Slurry | 1940 (liquid) | 750 | -24.5 | - |
| D | Lime Slurry | 1940 (75% solid, 25% liquid) | 760 | -25.5 | Highest purity achieved in this series. |
Note: Purity is indicated by the melting point of the purified this compound. A higher melting point (closer to the literature value) suggests higher purity.
Experimental Protocol: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane
This protocol is adapted from the procedure described in U.S. Patent 2,626,964.
Materials:
-
1,2,3,4-Tetrachlorobutane
-
Calcium hydroxide (lime) or Sodium hydroxide
-
Phenyl-beta-naphthylamine (polymerization inhibitor)
-
Wetting agent (e.g., sodium dioctyl sulfosuccinate)
-
Water
-
Nitrogen gas
Equipment:
-
Three-necked flask
-
Fractionating column
-
Condenser
-
Heating mantle
-
Stirring apparatus
-
Distillation receiver
Procedure:
-
Charge the three-necked flask with water and bring to a boil to expel dissolved oxygen. Cool the water under a nitrogen atmosphere.
-
Add the dehydrochlorinating agent (e.g., a slurry of calcium hydroxide in water) to the flask.
-
Add the 1,2,3,4-tetrachlorobutane and a polymerization inhibitor (e.g., phenyl-beta-naphthylamine) to the flask. A small amount of wetting agent can be added to improve the reaction rate.
-
Flush the entire apparatus with nitrogen.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously introduce a solution of the polymerization inhibitor into the top of the fractionating column to prevent polymerization in the vapor phase.
-
Monitor the temperature at the top of the fractionating column. The desired product, this compound, will form an azeotrope with water and distill at a lower temperature than the starting materials and intermediates.
-
Collect the distillate that comes over at the boiling point of the azeotrope (approximately 81-82 °C).
-
Continue the reaction and distillation until the desired product is no longer being formed.
-
Separate the organic layer from the aqueous layer in the collected distillate.
-
Purify the crude product by fractional distillation, preferably under reduced pressure, in the presence of a polymerization inhibitor.
Experimental Workflow Diagram
References
- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Technical Support Center: 2,3-Dichloro-1,3-butadiene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dichloro-1,3-butadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incorrect choice of dehydrochlorination agent. | Calcium hydroxide (B78521) is reported to yield a purer product compared to sodium hydroxide.[1] |
| Suboptimal reaction temperature. | For the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602), refluxing until the vapor temperature approaches 81°C is recommended.[1] | |
| Formation of undesired isomers and byproducts. | The use of specific catalysts can improve selectivity. For instance, Ni(II) catalysts are used in cross-coupling reactions to synthesize 2,3-diaryl-1,3-butadienes from this compound, suggesting catalyst control is crucial.[2][3] | |
| Presence of Impurities in the Final Product | Incomplete reaction or side reactions. | Ensure the reaction goes to completion by monitoring the reaction progress. The dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) using NaOH is a known method.[4] |
| Inefficient purification. | Fractional distillation is a key purification step. The boiling point of this compound is 98°C.[4] Water can be removed by azeotropic distillation as it forms an azeotrope with the product that boils at 79°C.[1] | |
| Formation of Multiple Dichlorobutadiene Isomers | Reaction conditions favoring isomer formation. | The choice of base can influence isomer distribution. Sodium hydroxide may attack different trichlorobutene isomers with varying ease compared to lime (calcium hydroxide).[1] |
| Starting with a mixture of tetrachlorobutane isomers. | The starting material, 1,2,3,4-tetrachlorobutane, can exist as different isomers, which will affect the product distribution. | |
| Polymerization of the Product | This compound is prone to polymerization. | The use of polymerization inhibitors, such as diphenylamine, is recommended during the synthesis and purification steps.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1,2,3,4-tetrachlorobutane and 2,3,4-trichloro-1-butene.[1][4] The synthesis from these precursors involves dehydrochlorination reactions.
Q2: Which dehydrochlorination agents are most effective for this synthesis?
A2: Both sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂, or lime) can be used for dehydrochlorination.[1][4] While NaOH is a strong base that reacts readily, Ca(OH)₂ is reported to produce a purer this compound product with fewer byproducts.[1]
Q3: What are the optimal reaction conditions to maximize the yield?
A3: The optimal conditions depend on the specific starting material and reagent. For the dehydrochlorination of 1,2,3,4-tetrachlorobutane with an aqueous lime slurry, the process involves refluxing the mixture and collecting the condensate when the vapor temperature approaches 81°C.[1]
Q4: How can the formation of byproducts and isomers be minimized?
A4: The choice of dehydrochlorinating agent is crucial. For example, lime (calcium hydroxide) is less reactive towards 1,2,4-trichloro-2-butene compared to 2,3,4-trichloro-1-butene, which can help in directing the reaction towards the desired product.[1] Careful control of reaction temperature and the use of specific catalysts can also improve selectivity.
Q5: What is the most effective method for purifying this compound?
A5: The primary method for purification is fractional distillation.[1] this compound has a boiling point of 98°C.[4] It also forms an azeotrope with water that boils at 79°C, which can be utilized for water removal.[1]
Q6: How can I prevent the polymerization of this compound during synthesis and storage?
A6: The use of a polymerization inhibitor is recommended. Diphenylamine is an example of a suitable inhibitor that can be added to the reaction mixture.[1]
Experimental Protocols
Dehydrochlorination of 1,2,3,4-Tetrachlorobutane using Aqueous Lime Slurry
This protocol is based on the process described for producing this compound.[1]
Materials:
-
1,2,3,4-tetrachlorobutane
-
Calcium hydroxide (lime)
-
Water
-
Polymerization inhibitor (e.g., diphenylamine)
-
Reaction flask with a reflux condenser and a distillation head
-
Heating mantle
-
Thermometer
-
Collection vessel
Procedure:
-
Prepare an aqueous slurry of calcium hydroxide in the reaction flask.
-
Add the 1,2,3,4-tetrachlorobutane and a small amount of a polymerization inhibitor to the flask.
-
Heat the mixture to reflux.
-
Monitor the temperature of the vapor at the top of the distillation column.
-
When the vapor temperature approaches 81°C, begin collecting the distillate. This distillate will be an azeotropic mixture of this compound and water.
-
Continue the reflux and distillation, collecting the fraction that boils near this temperature.
-
The collected organic layer can be separated from the water and further purified by fractional distillation.
Visualizations
Synthesis Pathway from 1,2,3,4-Tetrachlorobutane
Caption: Dehydrochlorination pathway to this compound.
General Experimental Workflow
Caption: Workflow for synthesis and purification of the target compound.
References
- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
Technical Support Center: Polymerization of 2,3-Dichloro-1,3-Butadiene
Welcome to the technical support center for the polymerization of 2,3-dichloro-1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of poly(this compound) and its copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the polymerization of this compound?
A1: The polymerization of this compound presents several key challenges:
-
High Reactivity and Premature Polymerization: this compound is more prone to polymerization than its counterpart, chloroprene.[1] This high reactivity can lead to uncontrolled and premature polymerization, especially during storage or purification.
-
Thermal Instability of the Polymer: The resulting polymer, poly(this compound), is susceptible to thermal degradation at elevated temperatures, which can lead to discoloration and loss of mechanical properties.
-
Control over Molecular Weight and Polydispersity: Achieving a well-defined polymer with a specific molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) can be difficult with conventional free-radical polymerization methods.
-
Copolymerization Issues: When copolymerizing this compound with other monomers, such as acrylonitrile, challenges like poor solubility and a tendency for the copolymer to form gels can arise.
Q2: How can I prevent premature polymerization of this compound during storage?
A2: To prevent premature polymerization, it is crucial to store the monomer under appropriate conditions. The use of inhibitors is a common and effective strategy. For instance, a combination of 4-tert-butyl catechol (TBC) and diethyl hydroxylamine (B1172632) (DEHA) in an organic solvent has been shown to inhibit polymerization over a wide range of temperatures in both gas and liquid states.
Q3: What polymerization techniques are suitable for this compound?
A3: Several polymerization techniques can be employed for this compound, each with its own advantages and challenges:
-
Solution Polymerization: This is a common method for the homopolymerization of this compound.[1] It allows for good heat dissipation and control over the reaction.
-
Emulsion Polymerization: While being the primary industrial method for producing polychloroprene, emulsion polymerization can also be adapted for this compound, especially in copolymerization with chloroprene.[1]
-
Suspension Polymerization: This technique can be used to produce polymer particles with controlled size and morphology.
-
Controlled Radical Polymerization (e.g., RAFT): For precise control over molecular weight and to obtain polymers with low polydispersity, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective.[2][3]
Q4: How does this compound compare to 2-chloro-1,3-butadiene (chloroprene) in terms of reactivity?
A4: this compound is a colorless liquid that is more prone to polymerization than chloroprene.[1] This increased reactivity is an important consideration for both storage and the design of polymerization experiments.
Troubleshooting Guide
Issue 1: Low Polymer Yield
| Possible Cause | Troubleshooting Step |
| Presence of Inhibitors: Residual inhibitors from monomer storage can quench radicals and prevent polymerization initiation. | Purify the monomer by distillation or passing it through a column of a suitable inhibitor remover immediately before use. |
| Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. | Ensure the reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization. Use degassed solvents and reagents. |
| Inappropriate Initiator Concentration or Temperature: The initiator may not be decomposing at a sufficient rate at the chosen reaction temperature, or the concentration may be too low. | Select an initiator that has an appropriate half-life at the desired polymerization temperature. Consider increasing the initiator concentration, but be aware of potential effects on molecular weight. |
| Impure Monomer or Solvents: Impurities can act as chain transfer agents or inhibitors, reducing the polymer yield. | Use high-purity monomer and solvents. Ensure solvents are anhydrous if the polymerization is sensitive to water. |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
| Possible Cause | Troubleshooting Step |
| Conventional Free-Radical Polymerization: Standard free-radical polymerization often leads to broad molecular weight distributions. | Employ a controlled radical polymerization technique such as RAFT. This will allow for the synthesis of polymers with predetermined molecular weights and narrow PDIs (typically < 1.25).[2][3] |
| High Initiator Concentration: A higher initiator concentration generally leads to lower molecular weight polymers. | Carefully control the initiator-to-monomer ratio. Lowering the initiator concentration will typically result in higher molecular weight polymers. |
| Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can limit the polymer chain length. | Choose a solvent with a low chain transfer constant. Ensure high purity of all reagents. |
Issue 3: Thermal Degradation of the Polymer During Processing
| Possible Cause | Troubleshooting Step | | Inherent Thermal Instability: Poly(this compound) is prone to decomposition at elevated temperatures. | Add thermal stabilizers to the polymer after synthesis. A combination of a hypophosphite salt and a phenolic or amine antioxidant can inhibit degradation during melt fabrication. | | High Processing Temperatures: Exceeding the thermal stability limit of the polymer will cause degradation. | Characterize the thermal properties of your polymer using techniques like Thermogravimetric Analysis (TGA) to determine the optimal processing temperature window. |
Issue 4: Gel Formation in Copolymers
| Possible Cause | Troubleshooting Step | | High Monomer Conversion in Batch Reactions: In copolymerization, compositional drift as the reaction progresses can lead to the formation of insoluble, cross-linked gels, particularly at high conversions. | Implement a continuous or incremental monomer addition strategy during the polymerization. This helps to maintain a more consistent monomer composition throughout the reaction, leading to a more homogeneous copolymer with improved solubility. | | Cross-linking Side Reactions: The polymer chains may undergo side reactions that lead to cross-linking. | Optimize reaction conditions such as temperature and monomer concentration to minimize side reactions. The addition of a chain transfer agent can also help to control the molecular weight and reduce the likelihood of cross-linking. |
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight and PDI in RAFT Polymerization of 2-Chloro-1,3-butadiene (as a model for this compound)
Data adapted from a study on 2-chloro-1,3-butadiene, which serves as a relevant model due to structural similarities. This demonstrates the level of control achievable with RAFT polymerization.
| [Monomer]:[CTA]:[Initiator] Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 45:1:0.2 | 4,000 | 4,200 | 1.20 |
| 90:1:0.2 | 8,000 | 8,500 | 1.22 |
| 180:1:0.2 | 16,000 | 17,100 | 1.25 |
CTA: Chain Transfer Agent (2-Cyano-2-propylbenzodithioate), Initiator: AIBN. Conditions: THF, 60 °C.[2]
Experimental Protocols
Protocol 1: Solution Polymerization of this compound
This protocol is based on a method described for the synthesis of poly(this compound).
Materials:
-
This compound (purified)
-
Xylene (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Nitrogen gas
Procedure:
-
Equip a glass reaction vessel with a stirrer and a reflux condenser.
-
Purge the reaction vessel with nitrogen gas.
-
Under a nitrogen atmosphere, charge the reactor with 840 g of xylene, 420 g of this compound, and 0.422 g of AIBN.
-
Heat the reaction mixture to 100 °C and agitate for a period of two hours.
-
After the polymerization, cool the resulting polymer solution.
-
Precipitate the polymer by mixing the solution with methanol in a blender.
-
Filter the precipitated polymer, wash with fresh methanol, and dry to obtain the solid white polymer.
Mandatory Visualizations
Caption: Experimental workflow for the solution polymerization of this compound.
Caption: A logical flowchart for troubleshooting common issues in polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY21151G [pubs.rsc.org]
- 3. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for dehydrochlorination of tetrachlorobutane
Technical Support Center: Dehydrochlorination of Tetrachlorobutane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for optimizing the dehydrochlorination of tetrachlorobutane.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of dehydrochlorinating 1,2,3,4-tetrachlorobutane (B46602)? The dehydrochlorination of 1,2,3,4-tetrachlorobutane is primarily aimed at synthesizing 2,3-dichloro-1,3-butadiene.[1][2] This product is a valuable monomer used in the production of specialty rubbers and polymers.[2]
Q2: What are the common dehydrochlorinating agents for this reaction? Commonly used agents are aqueous solutions of strong bases, such as sodium hydroxide (B78521) (NaOH), or milder bases like calcium hydroxide (Ca(OH)₂, lime).[3] The choice of base can significantly impact the purity of the final product.[3]
Q3: Why is a Phase-Transfer Catalyst (PTC) often recommended for this reaction? The reaction typically involves an organic substrate (tetrachlorobutane) and an aqueous base, which are immiscible. A Phase-Transfer Catalyst (PTC) is used to transport the hydroxide ions (OH⁻) from the aqueous phase to the organic phase where the reaction occurs.[4][5] This overcomes the phase barrier, significantly accelerating the reaction rate and improving efficiency.[4][5]
Q4: Which type of PTC is suitable for this process? Quaternary ammonium (B1175870) salts, such as Aliquat 336 (methyltricaprylammonium chloride), benzyltriethylammonium chloride, and tetrabutylammonium (B224687) salts, are effective PTCs for dehydrohalogenation reactions.[4][6][7] Phosphonium salts are also an option, especially for reactions requiring higher temperatures.[4]
Q5: What are the main intermediates and potential side products? The reaction proceeds through the formation of trichlorobutene intermediates, specifically 2,3,4-trichloro-1-butene (B1195082) and 1,2,4-trichloro-2-butene.[3] The primary side products are undesired isomers of dichlorobutadiene, which can form if the reaction conditions are not optimized.[3][8]
Q6: How does the choice of base (NaOH vs. Calcium Hydroxide) affect product purity? Using a strong base like sodium hydroxide can lead to the formation of more unwanted dichlorobutadiene isomers because it readily attacks both trichlorobutene intermediates.[3] Calcium hydroxide is milder and reacts less readily with the 1,2,4-trichloro-2-butene intermediate, resulting in a purer stream of the desired this compound product.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Rate or No Reaction | 1. Inefficient mixing of the biphasic system.2. Inactive or insufficient amount of Phase-Transfer Catalyst (PTC).3. Reaction temperature is too low. | 1. Increase the stirring speed to maximize the interfacial area between the aqueous and organic phases.2. Ensure the PTC is active and use an appropriate loading (typically 1-5 mol%). Consider organophilic quats like Aliquat 336.[6]3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Low Yield of this compound | 1. Incomplete reaction.2. Formation of stable intermediates.3. Side reactions leading to other isomers or polymers.[8]4. Loss of volatile product during the reaction. | 1. Increase reaction time or temperature. Monitor reaction progress using GC or TLC.2. Adjust the base concentration or switch to a stronger base (e.g., from Ca(OH)₂ to NaOH), but be aware of the potential impact on purity.[3]3. Use a milder base like calcium hydroxide to improve selectivity.[3] Avoid excessively high temperatures.4. Perform the reaction under reflux using a cooled condenser to prevent the loss of the low-boiling point product. |
| High Level of Impurities in Product | 1. Choice of base is too aggressive (e.g., NaOH).2. "High conversion conditions" are promoting side reactions.[8]3. Reaction temperature is too high. | 1. Switch from sodium hydroxide to calcium hydroxide slurry to minimize the formation of unwanted dichlorobutadiene isomers.[3]2. Optimize stoichiometry and reaction time to avoid pushing the reaction too far, which can generate more byproducts.3. Lower the reaction temperature to favor the desired reaction pathway. |
| Difficulty Separating PTC from the Product | 1. The PTC is highly soluble in the organic product phase (e.g., Aliquat 336).[6] | 1. If the product has a sufficiently low boiling point, it can be separated from the non-volatile catalyst by distillation.[6]2. Consider using a water-soluble PTC and perform aqueous washes during workup.3. Explore solid-supported or polymer-bound PTCs that can be removed by simple filtration. |
Data Presentation: Reaction Parameters
Table 1: Influence of Base on Product Selectivity
| Dehydrochlorinating Agent | Characteristics | Impact on Product Purity | Reference |
| Sodium Hydroxide (NaOH) | Strong base, high reactivity. | Tends to produce more unwanted dichlorobutadiene isomers due to its high reactivity with all trichlorobutene intermediates. | [3] |
| Calcium Hydroxide (Ca(OH)₂) | Milder base, lower cost. | Yields purer this compound as it is less reactive towards the 1,2,4-trichloro-2-butene intermediate. | [3] |
Table 2: Key Parameters for Optimizing Dehydrochlorination
| Parameter | Influence on Reaction | Optimized Approach | Reference |
| Temperature | Controls reaction rate and minimizes side reactions. | Refluxing until the vapor temperature approaches the boiling point of the product (e.g., ~81°C for 2,3-dichlorobutadiene) can be an effective strategy for simultaneous reaction and purification. | [3] |
| Catalyst | Overcomes phase limitations in biphasic systems. | Use an effective PTC like a quaternary ammonium salt (1-5 mol%) to accelerate the reaction between the aqueous base and organic substrate. | [4][6] |
| Agitation | Affects the interfacial surface area in biphasic reactions. | Vigorous mechanical stirring is essential to ensure efficient contact between the phases and maximize the effectiveness of the PTC. | [5] |
| Solvent | Can influence reaction pathway and solubility. | An inert organic solvent may be used, though in many PTC systems, the organic reactant itself can serve as the organic phase. Water is the solvent for the base. | [4] |
Experimental Protocols
Protocol: Phase-Transfer Catalyzed Dehydrochlorination of 1,2,3,4-Tetrachlorobutane
Objective: To synthesize this compound from 1,2,3,4-tetrachlorobutane using an aqueous base and a phase-transfer catalyst.
Materials:
-
1,2,3,4-tetrachlorobutane
-
Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or Aliquat 336 (PTC)
-
Deionized water
-
Organic solvent (e.g., Dichloromethane (B109758), for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reactants: To the flask, add 1,2,3,4-tetrachlorobutane (1.0 eq), the phase-transfer catalyst (e.g., TBAB, 0.02 eq), and the aqueous base (e.g., a 20-50% w/w aqueous solution of NaOH, or a slurry of Ca(OH)₂, 2.2 eq).
-
Reaction: Begin vigorous stirring to ensure good mixing of the two phases. Heat the mixture to the desired temperature (e.g., 80-90°C) and maintain under reflux.
-
Monitoring: Monitor the reaction's progress by periodically taking samples from the organic layer and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Workup (once reaction is complete):
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If needed, add an organic solvent like dichloromethane to dissolve the organic phase completely.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be further purified by fractional distillation to isolate the pure this compound.
-
Visualizations
References
- 1. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. iajpr.com [iajpr.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. 2,2,3,3-Tetrachlorobutane|C4H6Cl4|CAS 14499-87-7 [benchchem.com]
Technical Support Center: Synthesis of 2,3-Dichloro-1,3-Butadiene via Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of phase transfer catalysts (PTCs) for the synthesis of 2,3-dichloro-1,3-butadiene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound using phase transfer catalysis.
Question: My reaction is very slow or incomplete. What are the possible causes and solutions?
Answer: A slow or incomplete reaction can be attributed to several factors:
-
Inefficient Phase Transfer Catalyst (PTC): The choice of PTC is critical. For dehydrohalogenation reactions, more organophilic (lipophilic) quaternary ammonium (B1175870) salts tend to be more effective. If you are using a smaller catalyst like triethylbenzylammonium chloride (TEBA), consider switching to a more organophilic one such as a tetraoctylammonium or a methyltrialkylammonium chloride (e.g., Aliquat 336).
-
Insufficient Mixing: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs. Ensure your stirring is adequate to create a fine emulsion.
-
Low Reaction Temperature: While PTC allows for milder conditions, the dehydrochlorination may still require a certain activation energy. Gradually increasing the reaction temperature can enhance the rate. However, be cautious as higher temperatures may also promote side reactions.
-
Low Concentration of Base: The hydroxide (B78521) ion concentration is a key driver of the reaction. An insufficient amount of a concentrated aqueous base (like NaOH) will result in a slower reaction.
Question: The yield of this compound is lower than expected. How can I improve it?
Answer: Low yields can be a result of suboptimal reaction conditions or the formation of byproducts.
-
Suboptimal Catalyst Concentration: The amount of PTC used can impact the yield. Both too little and too much catalyst can be detrimental. It is recommended to screen different catalyst loadings (typically 1-5 mol% relative to the substrate) to find the optimal concentration.
-
Formation of Isomeric Byproducts: The dehydrochlorination process can lead to the formation of other dichlorobutadiene isomers, which can be difficult to separate from the desired product.[1] The choice of base can influence selectivity. For instance, using calcium hydroxide might lead to a purer product compared to sodium hydroxide, as it is less reactive towards certain trichlorobutene intermediates that lead to unwanted isomers.[1]
-
Product Degradation: this compound can be sensitive to prolonged exposure to high temperatures or strong bases. Minimizing the reaction time and temperature once the reaction is complete is advisable.
Question: I am observing the formation of significant amounts of impurities. What are they and how can I minimize them?
Answer: The primary impurities are often isomeric forms of dichlorobutadiene and unreacted intermediates.
-
Common Impurities: Unreacted 1,2,3,4-tetrachlorobutane (B46602), intermediate trichlorobutenes, and other dichlorobutadiene isomers are common impurities. Analysis of your product mixture by gas chromatography (GC) can help in identifying these.
-
Minimizing Impurities:
-
Optimize Reaction Time: Over-running the reaction can sometimes lead to the formation of degradation products. Monitor the reaction progress to determine the optimal endpoint.
-
Control Temperature: As mentioned, excessive heat can promote side reactions.
-
Purification: Careful fractional distillation is often necessary to separate this compound from higher-boiling impurities.
-
Question: The reaction is highly exothermic and difficult to control. What safety precautions should I take?
Answer: Dehydrochlorination reactions can be highly exothermic.
-
Controlled Addition of Base: Add the aqueous base solution portion-wise or via a dropping funnel to manage the heat generated.
-
Cooling System: Have an ice bath or other cooling system readily available to control the reaction temperature, especially during the initial stages.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the phase transfer catalyzed synthesis of this compound?
A1: The synthesis typically involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane. The phase transfer catalyst (a quaternary ammonium salt, Q⁺X⁻) facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion acts as a base, abstracting two molecules of hydrogen chloride (HCl) from the 1,2,3,4-tetrachlorobutane to form the desired this compound. The catalyst then returns to the aqueous phase to repeat the cycle.
Q2: Which phase transfer catalyst is best for this synthesis?
A2: While several PTCs can be used, organophilic quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium (B224687) or tetraoctylammonium salts, are often more effective for dehydrohalogenation reactions than those with smaller alkyl groups.[2] Methyltrialkylammonium salts (like Aliquat 336) are also a good choice.
Q3: What are the key safety precautions for handling this compound?
A3: this compound is a flammable liquid and is harmful if swallowed or inhaled.[3] It can also cause skin and eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Keep away from heat, sparks, and open flames.[5]
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is fractional distillation. This is effective for separating the desired product from less volatile impurities such as unreacted starting material and intermediate trichlorobutenes. Due to the product's relatively low boiling point, it can be distilled away from the phase-transfer catalyst, which simplifies catalyst separation.[2]
Data Presentation
Table 1: Influence of Phase Transfer Catalyst Type on Dehydrochlorination Efficiency (Illustrative)
| Phase Transfer Catalyst (PTC) | Catalyst Type | Relative Organophilicity | Typical Yield (%) | Typical Reaction Time (hours) |
| Benzyltriethylammonium Chloride (BTEAC) | Small Quaternary Ammonium Salt | Low | 40-60 | 6-8 |
| Tetrabutylammonium Bromide (TBAB) | Medium Quaternary Ammonium Salt | Moderate | 65-85 | 3-5 |
| Methyltrioctylammonium Chloride (Aliquat 336) | Large Quaternary Ammonium Salt | High | 85-95 | 1-3 |
Table 2: Effect of Reaction Parameters on Synthesis Outcome (General Trends)
| Parameter | Low Setting | Medium Setting | High Setting | Potential Issues at High Setting |
| Temperature | Slow reaction rate | Optimal rate and selectivity | Faster rate, but potential for side reactions and degradation | Increased byproduct formation |
| Catalyst Conc. | Incomplete conversion | Optimal yield | May not significantly improve yield, can complicate purification | Increased cost and purification difficulty |
| Base Conc. | Slow reaction rate | Good reaction rate | Faster reaction, but may increase exothermicity | Uncontrolled exotherm, potential for side reactions |
| Stirring Speed | Poor mixing, slow reaction | Good mass transfer | Efficient mass transfer | - |
Experimental Protocols
Synthesis of this compound from 1,2,3,4-Tetrachlorobutane
Materials:
-
1,2,3,4-Tetrachlorobutane
-
Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., Aliquat 336)
-
Organic Solvent (e.g., Toluene or Dichloromethane)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve 1,2,3,4-tetrachlorobutane in an appropriate organic solvent.
-
Catalyst Addition: Add the phase transfer catalyst (e.g., 2-4 mol% Aliquat 336) to the organic solution and begin vigorous stirring.
-
Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). Slowly add the NaOH solution to the reaction mixture using a dropping funnel. Monitor the temperature closely, as the reaction is exothermic. Use a cooling bath to maintain the desired reaction temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring. The progress can be monitored by taking small aliquots of the organic layer and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with deionized water to remove any remaining base and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Visualizations
Caption: Mechanism of Phase Transfer Catalysis in Dehydrochlorination.
Caption: Troubleshooting Workflow for Low Yield/Slow Reaction.
References
Technical Support Center: Polymerization Inhibitors for 2,3-Dichloro-1,3-Butadiene
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the effective selection and use of polymerization inhibitors for 2,3-dichloro-1,3-butadiene. Due to the reactive nature of this monomer, preventing unwanted self-polymerization is critical for ensuring experimental success, safety, and product purity.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they essential for handling this compound?
Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from polymerizing prematurely.[1][] This monomer, like other dienes, can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or oxygen.[1][3] This unwanted polymerization can lead to several problems, including fouling of equipment, runaway exothermic reactions, and a complete loss of the monomer.[1][4] Inhibitors are crucial during storage, transport, and purification processes like distillation to maintain the monomer's stability.[1][4][5]
Q2: What are the primary types of inhibitors suitable for dienes like this compound?
While specific data for this compound is limited, information can be extrapolated from structurally similar monomers like 1,3-butadiene (B125203) and chloroprene. The most common and effective inhibitors for these applications fall into three main categories:
-
Phenolic Compounds: This class includes inhibitors like hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[1] They are highly effective, especially in the presence of oxygen, where they function as antioxidants to terminate peroxide radicals.[][6]
-
Aromatic Amines and Hydroxylamines: Compounds such as N,N-diethylhydroxylamine (DEHA) and phenothiazine (B1677639) (PTZ) are potent inhibitors.[][7] Amines also work synergistically with oxygen and are effective radical scavengers.[]
-
Stable Free Radicals (Nitroxides): TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and its derivatives are highly efficient "true inhibitors" that directly trap carbon-centered radicals to halt the polymerization chain.[5][8]
Q3: What is the distinction between a "true inhibitor" and a "retarder"?
The terms are often used interchangeably, but they describe different behaviors.[1]
-
A true inhibitor provides a distinct induction period during which no polymerization occurs. It is consumed as it scavenges radicals, and once depleted, polymerization proceeds at its normal rate.[1][] Stable radicals like TEMPO are classic examples.
-
A retarder does not provide a clear induction period but instead causes a permanent decrease in the rate of polymerization.[1] Retarders are consumed much more slowly. Nitrophenol compounds can act as retarders for some monomers.[1]
Q4: How should I choose an inhibitor for a specific application like storage versus high-temperature distillation?
The choice of inhibitor depends heavily on the process conditions:
-
For Storage and Transport: At ambient temperatures, inhibitors that are easily removable and effective in the presence of air are preferred.[1] Phenolic compounds like 4-tert-butylcatechol (TBC) and MEHQ are common choices as they provide excellent stability and can be removed with an alkaline wash.[1]
-
For Processing and Distillation: At elevated temperatures, a more robust inhibitor is required.[1] Phenothiazine (PTZ) and certain nitroxide-based inhibitors show stronger performance at high temperatures where other inhibitors might degrade or be less effective.[9] In industrial settings, a combination of a true inhibitor and a retarder may be used to provide both optimal performance and a failsafe.[1]
Q5: How can the inhibitor be removed from the monomer before a controlled polymerization experiment?
Removing the inhibitor is a critical step before initiating a planned polymerization. The method depends on the inhibitor used:
-
Distillation: Most common inhibitors are solids with low volatility. Therefore, vacuum distillation of the liquid monomer is an effective way to separate it from the inhibitor.[5][6]
-
Alkali Wash: Phenolic inhibitors, such as hydroquinone and TBC, are acidic and can be removed by washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% NaOH).[6] The resulting sodium salt of the phenol (B47542) is water-soluble and partitions into the aqueous phase.
-
Acid Wash: Inorganic inhibitors like cuprous chloride or ferric chloride can be removed by washing with an acidic solution.[5][6]
Inhibitor Selection Data
The following table summarizes the characteristics of common polymerization inhibitors applicable to diene systems. The selection for this compound should be guided by these general principles, followed by experimental validation.
| Inhibitor Class | Common Examples | Mechanism of Action | Key Advantages | Considerations |
| Phenolic | Hydroquinone (HQ), 4-tert-butylcatechol (TBC), BHT | Hydrogen donation to peroxy radicals; requires oxygen to be effective.[][6] | Cost-effective; easily removed with alkali wash; good for storage.[1] | Reduced effectiveness in oxygen-free systems or at very high temperatures. |
| Aromatic Amines | Phenothiazine (PTZ), Phenylenediamines (PDAs) | Hydrogen donation to chain radicals; synergistic with oxygen.[] | Highly effective at elevated temperatures (distillation).[7] | Can cause discoloration of the monomer. |
| Hydroxylamines | N,N-diethylhydroxylamine (DEHA) | Radical scavenger. | Volatile; less toxic than some alternatives; effective in liquid and vapor phases.[] | Temperature sensitivity should be considered. |
| Stable Radicals | TEMPO, 4-Hydroxy-TEMPO (4-HT) | Direct trapping of carbon-centered radicals (radical scavenger).[5][8] | Highly efficient "true inhibitor"; effective without oxygen. | Higher cost compared to phenolic inhibitors. |
| Quinones | p-Benzoquinone | Addition or disproportionation reactions with radicals.[6] | Effective for specific monomers like styrene.[6] | Effectiveness is highly dependent on the monomer structure.[6] |
Workflow for Inhibitor Selection
The following diagram illustrates a logical workflow for selecting an appropriate polymerization inhibitor based on experimental and process requirements.
Caption: A decision-making workflow for selecting a suitable polymerization inhibitor.
Experimental Protocol: Evaluating Inhibitor Effectiveness
This protocol provides a general method to compare the efficiency of different inhibitors by measuring the induction period before the onset of thermal polymerization.
Objective: To determine the most effective inhibitor and optimal concentration for preventing the polymerization of this compound at a given temperature.
Materials:
-
Inhibitor-free this compound (purified by distillation or alkali wash)
-
Selected inhibitors (e.g., TBC, PTZ, TEMPO)
-
A stock solution of a free-radical initiator (e.g., AIBN, BPO) in a compatible solvent, if thermal initiation is too slow.
-
A series of sealable reaction tubes (e.g., Carius tubes, pressure-rated vials)
-
Heating bath or oven with precise temperature control
-
Viscometer or dilatometer (optional, for precise monitoring)
Procedure:
-
Preparation of Inhibitor-Free Monomer:
-
If the starting monomer contains an inhibitor like TBC, wash it three times with a 10% NaOH solution, followed by three washes with deionized water.
-
Dry the monomer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and filter.
-
Alternatively, perform a vacuum distillation to remove non-volatile inhibitors. Handle the purified, unstabilized monomer with extreme care and use it immediately.
-
-
Sample Preparation:
-
Prepare stock solutions of each inhibitor in the purified monomer at a high concentration (e.g., 10,000 ppm).
-
In separate, labeled reaction tubes, prepare a series of samples by diluting the stock solutions to achieve desired final concentrations (e.g., 50, 100, 200, 500 ppm).
-
Include a "control" sample containing only the purified monomer (no inhibitor).
-
-
Induction of Polymerization:
-
Securely seal all the reaction tubes.
-
Place all tubes simultaneously into a pre-heated bath or oven set to a constant temperature (e.g., 80°C, 100°C, or 120°C). The temperature should be high enough to induce polymerization in the control sample within a reasonable timeframe.
-
Start a timer immediately.
-
-
Monitoring and Data Collection:
-
Visually inspect the samples at regular intervals (e.g., every 15 minutes).
-
The induction period is the time elapsed until the first signs of polymerization are observed. This is typically marked by an increase in viscosity, the appearance of turbidity, or the formation of a solid polymer.
-
Record the induction period for each sample. The experiment for a given sample is complete once polymerization begins.
-
-
Analysis:
-
Plot the induction period (in minutes) against the inhibitor concentration (in ppm) for each inhibitor tested.
-
The most effective inhibitor will provide the longest induction period at the lowest concentration.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Polymerization can be highly exothermic; conduct experiments on a small scale and behind a safety shield.
-
Be prepared for a potential runaway reaction in the control sample. Have a cooling bath nearby.
Troubleshooting Guide
Issue: Monomer is polymerizing during storage, even with an inhibitor.
-
Possible Cause 1: Inhibitor Depletion. Over time, the inhibitor is consumed, especially if the monomer is exposed to light or elevated temperatures.
-
Solution: Store the monomer in a cool, dark place. For long-term storage, periodically check the inhibitor concentration and replenish if necessary.
-
-
Possible Cause 2: Insufficient Oxygen (for phenolic inhibitors). Phenolic inhibitors like TBC require the presence of dissolved oxygen to function effectively.[][6]
-
Solution: Ensure the storage container is not purged with an inert gas unless an oxygen-independent inhibitor (like TEMPO) is being used. The headspace should contain air.
-
-
Possible Cause 3: "Popcorn Polymer" Formation. In diene systems, porous, crosslinked polymers known as "popcorn polymers" can form, particularly in the presence of rust or oxygen.[3] These seeds are very difficult to inhibit once formed and can grow rapidly.[3]
-
Solution: Ensure storage containers are clean and free of contaminants like rust. If popcorn polymer is suspected, the entire system must be thoroughly cleaned, as even small remaining seeds can restart the process.[3]
-
Issue: The inhibitor is ineffective during high-temperature distillation.
-
Possible Cause 1: Inhibitor is too volatile. Some inhibitors may co-distill with the monomer, leaving the distillation pot unprotected.
-
Solution: Choose a low-volatility, high-temperature inhibitor like Phenothiazine (PTZ).
-
-
Possible Cause 2: Inhibitor is not thermally stable. The chosen inhibitor may be degrading at the distillation temperature.
-
Solution: Consult literature for the thermal stability of the inhibitor and select one suitable for the required temperature range. PTZ and its derivatives are generally robust at high temperatures.
-
-
Possible Cause 3: Insufficient concentration. The rate of radical formation increases exponentially with temperature, requiring a higher inhibitor concentration.
-
Solution: Increase the inhibitor concentration in the distillation pot. It may be necessary to add the inhibitor continuously or in batches during a long distillation.
-
Visualizing Core Concepts
General Mechanism of Radical Scavenging This diagram shows how an inhibitor (I-H) terminates a growing polymer chain (P•) by donating a hydrogen atom, creating a stable, non-propagating radical (I•).
Caption: A simplified representation of free-radical polymerization inhibition.
Troubleshooting Flowchart for Inhibitor Ineffectiveness
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Butadiene Popcorn Polymer: Formation Mechanism and Inhibition | AIChE [aiche.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. icheme.org [icheme.org]
- 8. youtube.com [youtube.com]
- 9. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
Technical Support Center: Separation of Dichlorobutadiene Isomers
Welcome to the technical support center for the separation of dichlorobutadiene isomers. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common separation techniques, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of dichlorobutadiene that I might encounter?
A1: In typical synthesis and reaction mixtures, you may encounter several isomers of dichlorobutadiene, including:
-
1,1-dichloro-1,3-butadiene
-
1,2-dichloro-1,3-butadiene
-
1,3-dichloro-1,3-butadiene (cis and trans isomers)
-
1,4-dichloro-1,3-butadiene (cis and trans isomers)
-
2,3-dichloro-1,3-butadiene
Q2: What are the primary methods for separating these isomers?
A2: The most common and effective methods for separating dichlorobutadiene isomers are fractional distillation, gas chromatography (GC), and high-performance liquid chromatography (HPLC). Fractional crystallization is less common due to the low melting points of these compounds.
Q3: Why is it challenging to separate dichlorobutadiene isomers?
A3: The separation of dichlorobutadiene isomers can be difficult primarily because they often have very close boiling points and similar polarities. This makes conventional fractional distillation and some chromatographic methods inefficient without careful optimization.[1] Additionally, these compounds are prone to polymerization, especially when heated.[2]
Q4: Are there significant safety concerns when handling dichlorobutadiene isomers?
A4: Yes, dichlorobutadiene isomers are hazardous chemicals. For example, this compound is a highly flammable liquid and vapor, is toxic if swallowed or inhaled, and causes skin and eye irritation.[2] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and flame-resistant clothing. Always consult the Safety Data Sheet (SDS) for the specific isomer(s) you are working with.
Separation Method Troubleshooting Guides
Below are detailed troubleshooting guides for the primary methods used to separate dichlorobutadiene isomers.
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. While challenging for isomers with close boiling points, it can be effective for removing isomers with a significant difference in volatility.
Quantitative Data
| Isomer | CAS Number | Boiling Point (°C) | Notes |
| This compound | 1653-19-6 | 98 | Verified.[2] |
| 1,3-dichloro-2-butene | 7415-31-8 | ~126-131 | A related compound, often a precursor.[2] |
| 1,4-dichlorobutane | 110-56-5 | ~155-163 | A related saturated compound.[3][4][5] |
| 1,3-dichlorobenzene | 541-73-1 | ~172-173 | An aromatic analogue for comparison.[6][7][8] |
Note: The boiling points for other dichlorobutadiene isomers are expected to be close to that of the 2,3-isomer, making separation by standard distillation difficult.
Troubleshooting Guide: Fractional Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Insufficient column efficiency (too few theoretical plates).- Boiling points of isomers are too close.- Incorrect reflux ratio. | - Use a longer distillation column or one with more efficient packing (e.g., structured packing).- Consider azeotropic or extractive distillation by adding a solvent that alters the relative volatilities of the isomers.- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time. |
| Polymerization in the Flask or Column | - Dichlorobutadienes are prone to polymerization upon heating. | - Add a polymerization inhibitor (e.g., phenyl-beta-naphthylamine) to the distillation flask.[9]- Distill under reduced pressure to lower the boiling point and reduce thermal stress.- Ensure the distillation is not heated for an extended period. |
| Column Flooding | - Excessive boil-up rate.- Constriction in the column. | - Reduce the heat input to the distillation flask.- Check that the packing is uniform and that there are no blockages. |
| Product Contamination | - Bumping of the liquid in the distillation flask.- Inefficient condenser. | - Use boiling chips or a magnetic stirrer for smooth boiling.- Ensure the cooling water in the condenser is at a sufficiently low temperature and has a high enough flow rate. |
Experimental Protocol: Fractional Distillation (General Approach)
-
Preparation:
-
Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings or metal sponge).
-
Add the mixture of dichlorobutadiene isomers and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Add a suitable polymerization inhibitor (e.g., 0.1% w/w phenyl-beta-naphthylamine).
-
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture begins to boil, carefully control the heating rate to maintain a steady distillation rate.
-
Set an appropriate reflux ratio (e.g., start with 5:1, heads-to-takeoff).
-
Monitor the temperature at the head of the column. A stable temperature indicates that a pure fraction is being collected.
-
Collect fractions in separate receiving flasks based on the boiling point ranges.
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) to determine the isomer composition and purity.
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. Due to its high resolution, it is often the preferred method for separating dichlorobutadiene isomers.
Troubleshooting Guide: Gas Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate column stationary phase.- Incorrect temperature program.- Carrier gas flow rate is not optimal. | - Use a column with a stationary phase that offers high selectivity for isomers, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a liquid crystalline stationary phase.[10]- Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.- Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| Peak Tailing | - Active sites in the injector or column.- Column contamination. | - Use a deactivated injector liner.- Bake the column at the maximum recommended temperature to remove contaminants.- If tailing persists, the column may need to be replaced. |
| Ghost Peaks | - Contamination from a previous injection.- Septum bleed. | - Run a blank solvent injection to check for carryover.- Increase the bake-out time between runs.- Use a high-quality, low-bleed septum. |
| Irreproducible Retention Times | - Fluctuations in oven temperature or carrier gas flow.- Leaks in the system. | - Ensure the GC oven is properly calibrated and that the carrier gas flow controller is functioning correctly.- Perform a leak check of the system. |
Experimental Protocol: GC-MS Method Development
The following is a starting point for method development, adapted from protocols for the separation of dichlorobutene (B78561) isomers.
-
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
-
GC Conditions:
-
Column: 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, 50:1 ratio).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35-200.
-
-
Sample Preparation:
-
Dilute the isomer mixture in a suitable solvent (e.g., hexane (B92381) or methanol) to a concentration of approximately 100 ppm.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the separation of dichlorobutadiene isomers, particularly when the compounds are less volatile or thermally sensitive. Reversed-phase HPLC is a common starting point.
Troubleshooting Guide: HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect mobile phase composition.- Inappropriate column stationary phase. | - Perform a solvent scouting run with varying ratios of organic solvent (e.g., acetonitrile (B52724) or methanol) to water.- Use a column with a stationary phase that provides shape selectivity, such as a phenyl or pyrenylethyl-bonded phase, which can enhance the separation of structural isomers.[11]- Consider using a different organic modifier. |
| Broad Peaks | - Column overloading.- Extra-column volume. | - Reduce the injection volume or the concentration of the sample.- Ensure that the tubing between the injector, column, and detector is as short as possible and has a small internal diameter. |
| High Backpressure | - Blockage in the system (e.g., frit, column).- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Reverse flush the column (if permitted by the manufacturer).- Check for blockages in the lines and frits. |
| Drifting Baseline | - Column not equilibrated.- Mobile phase composition changing. | - Ensure the column is fully equilibrated with the mobile phase before starting a run.- If using a gradient, ensure the pump is mixing the solvents correctly. |
Experimental Protocol: HPLC Method Development
The following is a starting point for method development, based on general principles for isomer separation.
-
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (LC-MS).
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For enhanced selectivity, consider a phenyl-hexyl or a specialized isomer separation column.
-
Mobile Phase: A mixture of acetonitrile and water. Start with an isocratic elution of 70:30 (acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the isomer mixture in the mobile phase to a concentration of approximately 100 ppm.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Fractional Crystallization
Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a given temperature. While highly effective for compounds with significant differences in melting points, its utility for dichlorobutadiene isomers is limited due to their low melting points. For instance, the melting point of this compound is approximately -40 °C. This method is generally more practical for isomers that are solid at or near room temperature.[6]
Should you be working with a dichlorobutadiene derivative that is solid at a convenient temperature, the general principles of fractional crystallization would apply: dissolving the mixture in a minimal amount of a hot solvent and then cooling it slowly to allow the less soluble isomer to crystallize out.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All laboratory work should be conducted by trained professionals in a safe and controlled environment. Always refer to the specific Safety Data Sheet (SDS) for any chemical before use.
References
- 1. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1,3-Dichlorobenzene CAS#: 541-73-1 [m.chemicalbook.com]
- 7. 541-73-1 CAS MSDS (1,3-Dichlorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1,3-二氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (1E,3E)-1,4-Dichloro-1,3-butadiene(3588-12-3) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. nacalai.com [nacalai.com]
preventing uncontrolled polymerization of 2,3-dichloro-1,3-butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the uncontrolled polymerization of 2,3-dichloro-1,3-butadiene during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing prematurely?
A1: Uncontrolled polymerization of this compound is typically initiated by exposure to heat, light (especially UV), or atmospheric oxygen. Oxygen can form peroxides, which are potent polymerization initiators. The monomer also has a tendency to dimerize in an exothermic reaction, which can further promote polymerization. It is crucial to store and handle the monomer under controlled conditions to prevent these triggers.
Q2: What are the signs of polymerization in my monomer sample?
A2: Visual indicators of polymerization include an increase in viscosity, the formation of a hazy or cloudy appearance, or the presence of solid precipitates. In advanced stages, the entire sample may solidify. A slight increase in temperature of the stored container can also be an early warning sign of an ongoing exothermic polymerization or dimerization process.
Q3: Which inhibitors are recommended for stabilizing this compound?
A3: Phenolic compounds are commonly used as inhibitors for dienes. For compounds similar to this compound, such as chloroprene (B89495) and 1,3-butadiene, inhibitors like p-tert-butylcatechol (TBC), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are effective.[1] For the polymer of this compound, a combination of an alkali metal hypophosphite and an antioxidant such as hydroquinone (B1673460) or p-tertiary butyl catechol has been used to prevent degradation. During the synthesis of this compound, phenyl-beta-naphthylamine has been used as an inhibitor. The choice of inhibitor may depend on the intended application and the required purity of the monomer.
Q4: How do I properly store this compound to prevent polymerization?
A4: Store the monomer in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[2] The container should be tightly sealed and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen ingress. Refrigeration is recommended for long-term storage. Ensure that the inhibitor concentration is maintained at an effective level.
Q5: Can I use unstabilized this compound?
A5: It is highly recommended to use this compound with an appropriate inhibitor, especially for storage. If your application requires the absence of an inhibitor, it should be removed immediately before use, and the unstabilized monomer should be handled with extreme caution and used promptly. Unstabilized dienes are highly susceptible to rapid and potentially explosive polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Monomer appears viscous or contains solid particles.
-
Possible Cause: Spontaneous polymerization has occurred.
-
Solution:
-
Do not attempt to heat the container to dissolve the polymer, as this can accelerate the polymerization rate and lead to a dangerous runaway reaction.
-
If polymerization is extensive, the monomer may not be salvageable. The material should be disposed of as hazardous waste according to your institution's safety protocols.
-
For future prevention, review your storage conditions. Ensure the monomer is stored in a cool, dark place, under an inert atmosphere, and with an adequate concentration of a suitable inhibitor.
-
Issue 2: Polymerization occurs during a reaction.
-
Possible Cause 1: The reaction temperature is too high, promoting thermal polymerization.
-
Solution:
-
Optimize the reaction temperature to the lowest effective level.
-
Consider running the reaction in a suitable solvent to help dissipate heat.
-
-
Possible Cause 2: The inhibitor was removed before the reaction but there was a delay, or the reaction was exposed to air.
-
Solution:
-
If the inhibitor must be removed, do so immediately before starting the reaction.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
Possible Cause 3: A reaction component is acting as a polymerization initiator.
-
Solution:
-
Review the compatibility of all reagents with the monomer.
-
Ensure all solvents and reagents are free of peroxides.
-
Data on Common Polymerization Inhibitors
The following table summarizes common inhibitors used for dienes. The effectiveness and optimal concentration may vary for this compound and should be determined experimentally.
| Inhibitor Name | Abbreviation | Typical Concentration Range (for Butadiene) | Mechanism of Action |
| p-tert-Butylcatechol | TBC | 50 - 250 ppm[1] | Free-radical scavenger |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | 10 - 100 ppm | Free-radical scavenger, requires oxygen to be effective |
| Butylated hydroxytoluene | BHT | 50 - 200 ppm | Free-radical scavenger |
| Hydroquinone | HQ | 50 - 150 ppm | Free-radical scavenger, requires oxygen to be effective |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the procedure for adding a solid inhibitor, such as p-tert-butylcatechol (TBC), to this compound.
-
Materials:
-
This compound
-
p-tert-butylcatechol (TBC)
-
A clean, dry, amber glass bottle with a screw cap
-
A precision balance
-
An inert atmosphere glovebox or a Schlenk line
-
-
Procedure:
-
Perform all operations under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.
-
Weigh the desired amount of TBC to achieve the target concentration (e.g., for 100 ppm, add 10 mg of TBC to 100 g of monomer).
-
Transfer the weighed TBC to the storage bottle.
-
Carefully add the this compound to the bottle containing the TBC.
-
Seal the bottle tightly.
-
Gently agitate the mixture until the TBC is completely dissolved.
-
Store the stabilized monomer in a cool, dark place.
-
Protocol 2: Monitoring Monomer Stability by Gas Chromatography (GC)
This protocol provides a general method for monitoring the formation of polymers in this compound over time. This method is based on techniques used for similar compounds and may require optimization.
-
Objective: To quantify the amount of high molecular weight polymer in a monomer sample.
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID). A liquid gas injector is recommended for handling volatile monomers.[1]
-
Column: A non-polar capillary column (e.g., DB-1 or similar).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) to elute the monomer, followed by a temperature ramp to a high temperature (e.g., 280-300 °C) to elute any high-boiling oligomers or polymers.
-
-
Procedure:
-
Prepare a calibration standard of a known concentration of the polymer of this compound in a suitable solvent (e.g., toluene), if available. Alternatively, monitor the appearance of new, late-eluting peaks relative to the monomer peak.
-
At specified time intervals (e.g., weekly or monthly), take an aliquot of the stored monomer.
-
Inject a small, precise volume of the monomer sample into the GC.
-
Record the chromatogram.
-
Analyze the chromatogram for the presence of peaks with longer retention times than the monomer. The area of these peaks corresponds to the amount of polymer formed.
-
Quantify the polymer content by comparing the peak areas to the calibration standard or by tracking the relative increase in the polymer peak area over time.
-
Diagrams
Caption: Troubleshooting workflow for uncontrolled polymerization.
Caption: Experimental workflow for handling this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-dichloro-1,3-butadiene and Chloroprene
In the realm of polymer chemistry and organic synthesis, the reactivity of conjugated dienes is of paramount importance. This guide provides a detailed comparison of the reactivity of 2,3-dichloro-1,3-butadiene and chloroprene (B89495) (2-chloro-1,3-butadiene), two structurally similar monomers with distinct chemical behaviors. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their comparative performance in polymerization, Diels-Alder reactions, and nucleophilic substitution, supported by available experimental data and detailed protocols.
Introduction to the Contestants
Chloroprene is a colorless, volatile liquid primarily used as the monomer for the production of polychloroprene, a synthetic rubber better known as Neoprene. Its single chlorine substituent influences its electronic properties and reactivity.
2,3-Dichlorobutadiene , as its name suggests, possesses two chlorine atoms substituted on the butadiene backbone. This additional halogen atom significantly alters the electronic and steric landscape of the molecule, leading to notable differences in reactivity compared to its monochlorinated counterpart.
Polymerization Reactivity: A Tale of Two Dienes
The most significant application of both this compound and chloroprene is in the synthesis of polymers. The presence and number of chlorine substituents have a profound impact on their propensity to polymerize and the properties of the resulting polymers.
It is generally observed that this compound is more prone to polymerization than chloroprene.[1] This heightened reactivity makes it a valuable comonomer in the production of specialty neoprene rubbers, where its incorporation can enhance properties such as heat resistance.[1]
Quantitative Comparison of Polymerization Kinetics
While direct comparative kinetic studies for the homopolymerization of both monomers under identical conditions are scarce in the readily available literature, data for the free-radical polymerization of chloroprene provides a baseline for understanding its reactivity.
| Parameter | Chloroprene | This compound |
| Arrhenius Pre-exponential Factor (A) | 1.95 x 10⁷ L mol⁻¹ s⁻¹ | Data not available |
| Activation Energy (Ea) | 26.6 kJ mol⁻¹ | Data not available |
Note: The data for chloroprene pertains to its bulk polymerization. The lack of directly comparable quantitative data for this compound highlights an area for further experimental investigation.
Experimental Protocol: Free-Radical Emulsion Polymerization of Chloroprene
This protocol outlines a typical lab-scale emulsion polymerization of chloroprene.
Materials:
-
Chloroprene (freshly distilled to remove inhibitors)
-
Deionized water
-
Potassium persulfate (initiator)
-
Dodecyl mercaptan (chain transfer agent)
-
Sodium dodecyl sulfate (B86663) (surfactant)
-
Nitrogen gas
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a means for temperature control is assembled.
-
Aqueous Phase Preparation: The reactor is charged with deionized water and the surfactant. The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Emulsion: In a separate vessel, the chloroprene monomer and chain transfer agent are mixed.
-
Emulsification: The monomer mixture is added to the aqueous phase in the reactor with vigorous stirring to form a stable emulsion.
-
Initiation: The temperature of the reactor is raised to the desired level (e.g., 40°C). A freshly prepared aqueous solution of the potassium persulfate initiator is then injected into the reactor.
-
Polymerization: The reaction is allowed to proceed under a nitrogen atmosphere with continuous stirring. The progress of the polymerization can be monitored by periodically taking samples and determining the polymer content gravimetrically.
-
Termination: Once the desired conversion is reached, the polymerization is short-stopped by adding an inhibitor, such as hydroquinone.
-
Polymer Isolation: The resulting polychloroprene latex can be coagulated by adding an electrolyte solution (e.g., calcium chloride), and the solid polymer is then washed and dried.
Experimental Protocol: Free-Radical Solution Polymerization of this compound
This protocol describes a typical solution polymerization for this compound.
Materials:
-
This compound (freshly distilled)
-
Toluene (B28343) (anhydrous)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet is used.
-
Reaction Mixture: The this compound and anhydrous toluene are added to the flask.
-
Degassing: The solution is degassed by several freeze-pump-thaw cycles.
-
Initiation: The initiator, AIBN, is added to the reaction mixture under a positive pressure of nitrogen.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 60°C) and stirred.
-
Polymer Isolation: After the desired reaction time, the polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated by pouring the solution into a non-solvent such as methanol, filtered, and dried under vacuum.
Diels-Alder Reactivity: A Cycloaddition Showdown
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the formation of six-membered rings. The electronic nature of the substituents on the diene significantly influences the reaction rate.
Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles (normal electron-demand Diels-Alder). Conversely, electron-withdrawing groups on the diene can facilitate reactions with electron-rich dienophiles (inverse electron-demand Diels-Alder).
Experimental Protocol: Diels-Alder Reaction of a Diene with Maleic Anhydride (B1165640)
The following is a general procedure for a Diels-Alder reaction that can be adapted for both chloroprene and this compound.
Materials:
-
Diene (chloroprene or this compound)
-
Maleic anhydride (dienophile)
-
Toluene or xylene (solvent)
-
Hydroquinone (inhibitor for diene polymerization)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the diene, maleic anhydride, and a small amount of hydroquinone.
-
Solvent Addition: The solvent is added to dissolve the reactants.
-
Reaction: The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Nucleophilic Substitution: A Challenging Endeavor
Nucleophilic substitution at a vinylic carbon, such as in chloroprene and this compound, is generally difficult. The sp²-hybridized carbon of the C-Cl bond is more electronegative and the bond itself is stronger than in a saturated alkyl halide. Furthermore, the presence of the π-system can lead to repulsion of the incoming nucleophile.[2][3][4]
The double bond character of the C-Cl bond due to resonance further decreases the susceptibility of vinyl chlorides to nucleophilic attack.[4] For these reasons, both chloroprene and this compound are expected to be relatively unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions.
The presence of a second chlorine atom in this compound could potentially influence reactivity through inductive effects, but significant reactivity is not anticipated without the use of specialized catalysts or harsh reaction conditions. There is a lack of specific kinetic data in the literature directly comparing the nucleophilic substitution reactivity of these two compounds.
Conclusion
In comparing the reactivity of this compound and chloroprene, a clear trend emerges in the context of polymerization, with the dichloro derivative exhibiting greater reactivity. For Diels-Alder reactions with electron-poor dienophiles, theoretical considerations suggest that chloroprene would be more reactive than its dichloro counterpart, although experimental verification is needed. Both molecules are generally unreactive towards nucleophilic substitution due to the inherent stability of the vinylic C-Cl bond.
This comparative guide highlights the significant influence of the degree of chlorination on the reactivity of the butadiene backbone. While some qualitative trends are clear, the lack of direct quantitative comparative data across a range of reactions underscores the need for further experimental investigation to fully elucidate the reactivity profiles of these important industrial monomers.
References
A Comparative Analysis of Synthetic Routes to 2,3-Dichloro-1,3-butadiene
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary synthesis routes for 2,3-dichloro-1,3-butadiene, a valuable monomer in the production of specialty polymers.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key aspects of the two primary dehydrochlorination routes for the synthesis of this compound.
| Feature | Route 1: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane | Route 2: Dehydrochlorination of 2,3,4-Trichloro-1-butene (B1195082) |
| Starting Material | 1,2,3,4-Tetrachlorobutane | 2,3,4-Trichloro-1-butene |
| Reagents | Aqueous lime (Ca(OH)₂) slurry or aqueous sodium hydroxide (B78521) (NaOH) | Sodium hydroxide (NaOH) |
| Reaction Conditions | Refluxing in an aqueous slurry.[2] Temperature is monitored, and the product is collected as a condensate as it forms.[2] | Reaction with NaOH.[1] |
| Yield | Not explicitly quantified in available literature, but subject to losses from polymerization (<2%) and hydrolysis (<2%).[2] | Specific yield not detailed in the available literature. |
| Product Purity & Byproducts | Use of aqueous lime slurry results in a purer product.[2] Major impurities include other dichlorobutadiene isomers such as 1,2-dichloro-1,3-butadiene and 1,3-dichloro-1,3-butadiene, particularly when using NaOH.[2] | The reaction with NaOH can lead to the formation of various dichlorobutadiene isomers. |
| Advantages | Well-documented procedure.[2] Use of inexpensive reagents like lime. The purity of the final product can be controlled by the choice of the dehydrochlorinating agent.[2] | A more direct route starting from a trichloro-intermediate. |
| Disadvantages | A two-step dehydrochlorination process.[3] Potential for side reactions leading to yield loss.[2] | Less detailed public information is available regarding specific reaction conditions and yields. |
Experimental Protocols
Route 1: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane
This protocol is based on the method described in U.S. Patent 2,626,964.[2]
Materials:
-
1,2,3,4-Tetrachlorobutane
-
Calcium hydroxide (lime) or Sodium hydroxide
-
Water
-
Polymerization inhibitor (e.g., phenyl-beta-naphthylamine)
-
Wetting agent (e.g., sodium dioctyl sulfosuccinate)
-
Inert gas (e.g., nitrogen)
Equipment:
-
A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inlet for inert gas.
-
A fractionating column attached to the flask.
-
A condenser and a collection vessel for the distillate.
-
Heating mantle.
Procedure:
-
The reaction vessel is charged with water, which is then boiled to expel dissolved oxygen and subsequently cooled under an inert atmosphere.
-
The dehydrochlorinating agent (aqueous lime slurry or NaOH solution), 1,2,3,4-tetrachlorobutane, and a polymerization inhibitor are added to the flask. A small amount of wetting agent can be added to improve the reaction rate.
-
The mixture is heated to reflux with vigorous stirring.
-
The reaction progress is monitored by observing the temperature of the vapors at the top of the fractionating column. The azeotrope of this compound and water boils at approximately 79°C.
-
The condensate is collected, and the organic layer containing the product is separated from the aqueous layer.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Notes:
-
The use of a lime slurry is reported to yield a purer product by minimizing the formation of other dichlorobutadiene isomers.[2]
-
The reaction is susceptible to polymer formation and hydrolysis of the trichlorobutene intermediates, which can lead to a reduction in yield.[2]
Route 2: Dehydrochlorination of 2,3,4-Trichloro-1-butene
Mandatory Visualization
The following diagram illustrates the synthetic pathways for the dehydrochlorination routes to this compound.
Caption: Synthesis pathways to this compound.
References
Structural Elucidation of 2,3-Dichloro-1,3-Butadiene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 2,3-dichloro-1,3-butadiene and its derivatives. By presenting experimental data and detailed methodologies, this document aims to equip researchers with the necessary tools to confidently validate their synthesized molecules.
Spectroscopic Analysis: A Multi-faceted Approach
The structural confirmation of this compound derivatives relies on the synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides unique and complementary information regarding the molecule's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). For a generic this compound derivative, one would expect to observe signals in the olefinic region (typically 5-7 ppm) corresponding to the vinyl protons. The multiplicity of these signals (singlet, doublet, triplet, etc.) provides information about the number of adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. For this compound, one would anticipate signals for the sp² hybridized carbons of the diene system. The chemical shifts of these carbons are influenced by the presence of the electron-withdrawing chlorine atoms.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | ~5.5 - 6.5 | Complex multiplet patterns are expected due to cis/trans isomerism and coupling between vinyl protons. |
| ¹³C | ~120 - 140 | Two distinct signals are expected for the sp² carbons. The carbons bonded to chlorine will be downfield. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance). This results in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1.
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for halogenated compounds include the loss of a halogen atom (Cl•) or a hydrohalic acid (HCl).
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ¹²C, ³⁵Cl) | Expected Relative Intensity | Description |
| [C₄H₄Cl₂]⁺• | 122 | High | Molecular Ion (M⁺) |
| [C₄H₄³⁵Cl³⁷Cl]⁺• | 124 | Moderate | Isotope Peak ([M+2]⁺) |
| [C₄H₄³⁷Cl₂]⁺• | 126 | Low | Isotope Peak ([M+4]⁺) |
| [C₄H₄Cl]⁺ | 87 | Moderate | Loss of a chlorine atom |
| [C₄H₃]⁺ | 51 | Moderate | Further fragmentation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound derivatives, key absorptions would include:
-
C=C stretching: Typically in the range of 1600-1680 cm⁻¹. The presence of a conjugated diene system may result in multiple bands in this region.
-
=C-H stretching: Usually observed above 3000 cm⁻¹.
-
C-Cl stretching: Found in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be diagnostic of the chlorine substitution pattern.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | 3050 - 3150 | Medium |
| C=C Stretch (conjugated) | 1600 - 1650 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Comparison with Alternative Dichlorobutadiene Isomers
The structural validation of this compound must also consider the potential for isomeric impurities, such as 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. Spectroscopic techniques are crucial for differentiating these isomers.
-
1,4-dichloro-2-butene: This isomer would show a simpler ¹H NMR spectrum due to its higher symmetry (for the trans isomer). The chemical shift of the protons attached to the double bond would be different from those in the 2,3-dichloro isomer.
-
3,4-dichloro-1-butene: This isomer would exhibit a more complex ¹H NMR spectrum with distinct signals for the terminal vinyl protons and the protons on the carbon bearing the chlorine atoms.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602).[1]
Materials:
-
1,2,3,4-tetrachlorobutane
-
Sodium hydroxide (B78521) (or other suitable base)
-
Solvent (e.g., ethanol, water)
-
Phase-transfer catalyst (optional)
Procedure:
-
Dissolve 1,2,3,4-tetrachlorobutane in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a solution of sodium hydroxide to the flask with vigorous stirring. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by gas chromatography (GC).
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Spectroscopic Characterization Protocol
Sample Preparation:
-
NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
MS: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by GC.
-
IR: Obtain the spectrum of the neat liquid sample using a salt plate (e.g., NaCl) or an ATR accessory.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Obtain the mass spectrum using an electron ionization (EI) source.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
References
Unraveling the Reactivity of 2,3-Dichloro-1,3-butadiene: A Computational Modeling Comparison
For Researchers, Scientists, and Drug Development Professionals
The reactivity of halogenated dienes is of significant interest in organic synthesis and materials science. Among these, 2,3-dichloro-1,3-butadiene serves as a versatile building block, yet a comprehensive understanding of its reaction mechanisms and reactivity profile from a computational standpoint remains an area of active investigation. This guide provides a comparative overview of computational modeling approaches to elucidate the reactivity of this compound, drawing parallels with and comparisons to other substituted butadienes to offer a broader perspective for researchers in the field.
Data Presentation: A Comparative Look at Computational Approaches
Predicting the reactivity of a molecule like this compound heavily relies on the chosen computational methodology. Different levels of theory and basis sets can yield varying results. Below is a comparison of computational methods employed in studies of similar substituted butadienes, which can serve as a starting point for modeling this compound.
| Compound | Reaction Type | Computational Method | Basis Set | Key Findings | Reference |
| 2,3-Dibromo-1,3-butadiene | Diels-Alder | DFT (M06-2X) | 6-31G* | Neutral reaction is concerted; cationic reaction can be concerted or stepwise. | [1] |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | General Reactivity | DFT (B3LYP) | 6-31G(d) | Analysis of HOMO/LUMO energies and global reactivity indices to predict reactivity. | [2] |
| 1,3-Butadiene | Reaction with Cl atom | CCSD(T) // MP2 | 6-31+G(d,p) // 6-311+G(2df,2p) | High-accuracy calculations to determine reaction pathways and kinetics. | [3] |
| 1,3-Butadiene | Conformational Analysis | Hartree-Fock | 3-21G | Investigation of planar versus non-planar conformers and their relative energies. | [4] |
Experimental Protocols: A Blueprint for Computational Investigation
The following outlines a generalized protocol for the computational modeling of the reactivity of this compound, based on established methodologies for similar systems.
Geometry Optimization and Frequency Analysis
The initial step involves determining the stable conformation of this compound.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Construct the initial 3D structure of the s-trans and s-cis conformers of this compound.
-
Perform geometry optimization using a suitable level of theory, such as B3LYP or M06-2X, with a basis set like 6-31G(d) or larger.
-
Conduct a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The relative energies of the conformers can then be determined.
-
Reaction Pathway Modeling (e.g., Diels-Alder Reaction)
To investigate a specific reaction, such as a Diels-Alder cycloaddition, the following steps are typically taken:
-
Methodology:
-
Identify and optimize the geometries of the reactants (this compound and a dienophile) and the expected product(s).
-
Locate the transition state (TS) structure connecting the reactants and products. This can be done using methods like the Berny algorithm (opt=ts in Gaussian).
-
Perform a frequency calculation on the TS structure. A single imaginary frequency corresponding to the reaction coordinate confirms a valid transition state.
-
Conduct an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located TS connects the intended reactants and products.
-
Calculate the activation energy (the energy difference between the TS and the reactants) and the reaction energy (the energy difference between the products and the reactants).
-
Analysis of Reactivity Indices
To compare the general reactivity of this compound with other dienes, the following indices can be calculated from the optimized geometry:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding frontier molecular orbital interactions.
-
Global Electrophilicity (ω) and Nucleophilicity (N) indices: These provide a quantitative measure of the molecule's ability to act as an electrophile or nucleophile.[2]
Visualization of Computational Workflows and Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the logical steps in computational chemistry research and the proposed mechanisms of reaction.
Caption: A generalized workflow for computational reactivity studies.
Caption: Comparison of concerted vs. stepwise Diels-Alder pathways.
Concluding Remarks
The computational modeling of this compound reactivity is a multifaceted endeavor that benefits from a comparative approach. By leveraging insights from studies on analogous compounds and employing robust computational protocols, researchers can gain a deeper understanding of its reaction mechanisms, kinetics, and electronic properties. The choice of computational method will invariably depend on the specific research question and the desired level of accuracy. For qualitative trends, DFT methods like B3LYP or M06-2X with Pople-style basis sets offer a good balance of accuracy and computational cost. For more quantitative predictions of reaction barriers and kinetics, higher-level methods such as CCSD(T) may be necessary. Future computational studies focusing specifically on this compound are encouraged to further populate the comparative landscape and provide more direct data for this important synthetic intermediate.
References
A Comparative Guide to Copolymers Containing 2,3-dichloro-1,3-butadiene and Alternatives for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of copolymers containing 2,3-dichloro-1,3-butadiene and two widely used biodegradable polymers, Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL), as potential materials for drug delivery systems. Due to the limited availability of specific experimental data on copolymers of this compound in the public domain, this guide will utilize data on Polychloroprene (a copolymer of 2-chloro-1,3-butadiene) as a representative halogenated elastomer. This substitution is based on the structural similarity of the monomer units and provides a relevant point of comparison for physicochemical properties.
Overview of Materials
Copolymers containing this compound: These are synthetic elastomers known for their chemical resistance and durability. A notable example is a copolymer with acrylonitrile, which has been developed to improve solubility for applications such as adhesives.[1] Their utility in drug delivery is an area of nascent research, with potential advantages in formulating robust and controlled-release systems.
Poly(lactic-co-glycolic acid) (PLGA): A well-established biodegradable and biocompatible copolymer, PLGA is extensively used in FDA-approved therapeutic devices.[1][2][3] Its degradation rate and drug release profile can be tailored by adjusting the ratio of lactic acid to glycolic acid monomers.[2][3]
Polycaprolactone (PCL): A semi-crystalline, biodegradable polyester (B1180765) with a slower degradation rate compared to PLGA, making it suitable for long-term drug delivery and implantable devices.[4] PCL is known for its high permeability to many drugs and its ability to be blended with other polymers to modify its properties.[4]
Comparative Physicochemical Characterization
The following tables summarize key physicochemical properties of Polychloroprene (as a proxy for this compound copolymers), PLGA, and PCL, based on data from thermal analysis and spectroscopy.
Table 1: Thermal Properties
| Property | Polychloroprene | PLGA (50:50) | PCL |
| Glass Transition Temperature (Tg) | ~ -40 °C | 45-55 °C | ~ -60 °C |
| Melting Temperature (Tm) | Not applicable (amorphous) | Not applicable (amorphous) | 59-64 °C |
| Decomposition Temperature (Td) | Onset ~300 °C, Peak ~380 °C | ~ 280-350 °C | ~ 350-400 °C |
Note: The thermal properties of PLGA can vary significantly with the lactide:glycolide ratio and molecular weight.
Table 2: Spectroscopic Characteristics (¹H NMR)
| Polymer | Key Chemical Shifts (ppm) | Interpretation |
| Polychloroprene | 5.4-5.9 (olefinic protons), 2.2-2.6 (allylic protons) | Presence of double bonds in the polymer backbone. |
| PLGA | 5.2 (lactic acid CH), 4.8 (glycolic acid CH₂), 1.6 (lactic acid CH₃) | Allows for determination of the lactide:glycolide ratio. |
| PCL | 4.1 (-CH₂-O-), 2.3 (-CH₂-C=O), 1.6 (-CH₂-), 1.4 (-CH₂-) | Characteristic peaks of the caprolactone (B156226) repeating unit. |
Biocompatibility and Drug Release Performance
Biocompatibility
-
Copolymers containing this compound: The monomer this compound has shown evidence of toxicity and in vitro mutagenicity.[5] While polychloroprene is used in some medical applications like gloves and tubing, its biocompatibility for long-term implantation or as a drug delivery matrix requires thorough investigation due to the potential for residual monomers and degradation products.[6][7]
-
PLGA: Exhibits excellent biocompatibility, and its degradation products, lactic acid and glycolic acid, are endogenous and safely metabolized by the body.[1][2][3]
-
PCL: Generally considered biocompatible and is used in various biomedical applications, including long-term implants and drug delivery systems.[4]
Drug Release Characteristics
-
Copolymers containing this compound: The hydrophobic and non-degradable (under physiological conditions) nature of these polymers suggests that drug release would primarily be diffusion-controlled. The release rate would depend on the drug's solubility in the polymer matrix and the tortuosity of the diffusion path.
-
PLGA: Drug release from PLGA matrices is typically biphasic, involving an initial burst release followed by a slower release phase governed by a combination of diffusion and polymer degradation.[1]
-
PCL: Due to its slow degradation, drug release from PCL is predominantly diffusion-controlled over extended periods.[4] This makes it suitable for applications requiring long-term, sustained drug delivery.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Protocol:
-
Calibrate the TGA instrument for temperature and weight.
-
Place a 5-10 mg sample of the polymer in a tared TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min to prevent oxidative degradation.
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Protocol:
-
Calibrate the DSC instrument for temperature and heat flow using a standard material (e.g., indium).
-
Weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from ambient temperature to a temperature above the expected melting point (or a high temperature for amorphous polymers) at a rate of 10 °C/min.
-
Hold at this temperature for 2-5 minutes.
-
Cool to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.
-
Heat again to the final temperature at a rate of 10 °C/min.
-
-
Record the heat flow as a function of temperature during the second heating scan.
-
Analyze the DSC thermogram to determine the Tg (as a step change in the baseline) and Tm (as an endothermic peak).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To elucidate the chemical structure and composition of the polymer.
Protocol:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) for polychloroprene and PCL, or dimethyl sulfoxide-d₆ (DMSO-d₆) for PLGA).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Set appropriate acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks corresponding to different protons in the polymer structure.
-
Analyze the chemical shifts and integration values to confirm the polymer structure and, for copolymers like PLGA, to determine the monomer ratio.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for characterizing a novel polymer for drug delivery applications and the logical relationship between polymer properties and drug release.
Caption: Workflow for Polymer Characterization.
Caption: Factors Influencing Drug Release.
References
- 1. US3595826A - Process for preparing improved this compound adhesives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to the Thermal Stability of Chloroprene and Dichlorobutadiene Polymers
For researchers, scientists, and professionals in drug development, understanding the thermal stability of polymers is critical for a wide range of applications, from material selection in manufacturing processes to the design of drug delivery systems. This guide provides a detailed comparison of the thermal stability of two closely related elastomers: polychloroprene and polydichlorobutadiene.
While both polymers are derived from butadiene monomers, the presence and position of chlorine atoms in their structures significantly influence their behavior at elevated temperatures. This comparison relies on experimental data from thermogravimetric analysis (TGA), a standard technique for evaluating thermal stability.
Executive Summary
Polychloroprene, a widely used synthetic rubber also known as Neoprene, generally exhibits a multi-stage decomposition process, beginning with dehydrochlorination at temperatures around 200-300°C. In contrast, available data, although limited, suggests that polydichlorobutadiene is notably less thermally stable and is prone to decomposition at temperatures above its melting point. Direct, quantitative comparative studies are scarce in the readily available scientific literature, highlighting a potential area for future research.
Thermal Stability Comparison
The following table summarizes the key thermal stability parameters for polychloroprene based on available literature. Due to the limited availability of specific TGA data for polydichlorobutadiene, a direct quantitative comparison is challenging. Qualitative information suggests its decomposition begins at a lower temperature range compared to polychloroprene.
| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 600°C (Inert Atmosphere) (%) |
| Polychloroprene | ~250 - 300[1] | Stage 1: ~380, Stage 2: ~450[2] | ~30 - 40[3] |
| Polydichlorobutadiene | Data not readily available (qualitatively noted to be unstable above melting point) | Data not readily available | Data not readily available |
In-Depth Analysis of Thermal Decomposition
Polychloroprene
The thermal degradation of polychloroprene is a complex process that typically proceeds in two or more stages, particularly in an inert atmosphere.[2] The initial stage, occurring between approximately 200°C and 420°C, is primarily characterized by dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[2] This process leads to the formation of a conjugated polyene structure.[2]
The second major decomposition stage, observed at higher temperatures (around 450°C), involves the degradation of the remaining polymer backbone.[2] The presence of cross-linking in the polychloroprene can influence its thermal stability, with some studies suggesting that cross-linked polychloroprene may be less thermally stable than the virgin polymer.[2]
Dichlorobutadiene Polymers
Specific experimental data on the thermal stability of homopolymers of dichlorobutadiene, such as poly(2,3-dichloro-1,3-butadiene), is sparse in publicly accessible literature. However, existing patent literature indicates that thermoplastic polymers of dichlorobutadiene are susceptible to decomposition when heated above their melting point for extended periods. This degradation is reportedly catalyzed by the presence of iron. This inherent instability has historically posed challenges for melt processing of these polymers.
Experimental Protocols
The data for polychloroprene presented in this guide is primarily derived from thermogravimetric analysis (TGA). A general experimental protocol for conducting TGA on elastomeric samples is as follows:
Thermogravimetric Analysis (TGA) Protocol for Elastomers
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final char yield.
Logical Flow of Polymer Thermal Stability Assessment
The following diagram illustrates the logical workflow for comparing the thermal stability of different polymers.
References
The Impact of 2,3-dichloro-1,3-butadiene on Polychloroprene Crystallization: A Comparative Guide
The incorporation of comonomers into the polychloroprene backbone is a key strategy for modulating its physical and mechanical properties, with a primary focus on controlling the degree and rate of crystallization. This guide provides a comparative analysis of the effect of 2,3-dichloro-1,3-butadiene on the crystallization of polychloroprene, alongside other alternative comonomers. The information presented is targeted towards researchers, scientists, and professionals in drug development who utilize polychloroprene in various applications.
Crystallization in polychloroprene, a semi-crystalline polymer, is a critical factor influencing its hardness, flexibility, and solvent resistance. While a certain degree of crystallinity is desirable for strength, excessive or rapid crystallization can lead to undesirable stiffness and reduced elasticity. The introduction of comonomers disrupts the regularity of the polymer chain, thereby hindering the crystallization process. Among various comonomers, this compound has been commercially significant in creating crystallization-resistant grades of polychloroprene.
Comparative Analysis of Comonomer Effects on Crystallization
The following table summarizes the qualitative effects of different comonomers on the crystallization behavior of polychloroprene, based on available literature. It is important to note that quantitative data from a single, directly comparative study is scarce in publicly accessible literature. The information is compiled from various sources that discuss the general effects of these comonomers.
| Comonomer | Effect on Crystallization | Key Observations |
| None (Homopolymer) | High tendency to crystallize | Forms a crystalline structure with a well-defined melting point. The rate of crystallization is dependent on temperature and the microstructure of the polymer. |
| This compound | Significantly reduces crystallization | Introduces structural irregularities in the polymer chain, effectively lowering the rate and extent of crystallization. This is a commercially used method to produce crystallization-resistant polychloroprene grades. |
| 1-chloro-1,3-butadiene | Reduces crystallization | The presence of this comonomer also disrupts the chain regularity, leading to a lowered tendency for crystallization. At a concentration of around 5%, a decrease in crystallization tendency has been observed. |
| Styrene (B11656) | Reduces crystallization | As a bulky comonomer, styrene introduces significant steric hindrance, which disrupts the packing of polychloroprene chains and reduces crystallinity. |
| Acrylonitrile (B1666552) | Reduces crystallization | The polar nitrile group in acrylonitrile can interfere with the regular packing of polychloroprene chains, leading to a decrease in crystallinity. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the synthesis of polychloroprene copolymers and their characterization using Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Scattering (WAXS), based on common practices in polymer science.
Synthesis of Polychloroprene Copolymers (Emulsion Polymerization)
Emulsion polymerization is a common industrial method for producing polychloroprene and its copolymers.
Materials:
-
Chloroprene (B89495) (2-chloro-1,3-butadiene)
-
Comonomer (e.g., this compound)
-
Deionized water
-
Emulsifier (e.g., sodium rosinate)
-
Initiator (e.g., potassium persulfate)
-
Chain transfer agent (e.g., dodecyl mercaptan)
-
Shortstop agent (e.g., phenothiazine)
Procedure:
-
An aqueous solution is prepared by dissolving the emulsifier in deionized water in a reaction vessel.
-
The monomer (chloroprene) and the desired amount of comonomer are mixed with the chain transfer agent.
-
The monomer mixture is added to the aqueous solution and agitated to form an emulsion.
-
The initiator, dissolved in water, is added to the emulsion to start the polymerization.
-
The reaction temperature is maintained at a specific level (e.g., 40°C) to control the polymerization rate and polymer properties.
-
The polymerization is allowed to proceed to a desired conversion level, and then a shortstop agent is added to terminate the reaction.
-
The resulting polymer latex is coagulated, washed, and dried to obtain the solid copolymer.
Characterization of Crystallization Behavior
Differential Scanning Calorimetry (DSC):
DSC is used to measure the heat flow associated with the thermal transitions of a polymer, such as melting and crystallization.
Protocol:
-
A small sample (typically 5-10 mg) of the polychloroprene copolymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
A heat-cool-heat cycle is performed under a nitrogen atmosphere. A typical cycle might be:
-
First Heating: Heat the sample from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This is to erase the thermal history of the sample.
-
Cooling: Cool the sample from the melt to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization exotherm.
-
Second Heating: Heat the sample again to above its melting point at the same controlled rate (e.g., 10°C/min). This provides information on the melting behavior of the crystals formed during the controlled cooling step.
-
-
The melting temperature (Tm) is determined from the peak of the endothermic melting peak, and the heat of fusion (ΔHm) is calculated from the area of the peak. The degree of crystallinity can be estimated by comparing the measured heat of fusion to the theoretical heat of fusion of 100% crystalline polychloroprene.
Wide-Angle X-ray Scattering (WAXS):
WAXS is a powerful technique to determine the degree of crystallinity and identify the crystalline structure of a polymer.
Protocol:
-
A thin film or a powdered sample of the polychloroprene copolymer is mounted in the X-ray beam.
-
The sample is exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
The scattered X-rays are detected over a wide range of angles (2θ).
-
The resulting diffraction pattern will show sharp peaks for the crystalline regions and a broad amorphous halo for the non-crystalline regions.
-
The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks from the amorphous halo.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the introduction of a comonomer and its effect on the crystallization and properties of polychloroprene.
Caption: Logical workflow of comonomer incorporation affecting polychloroprene properties.
A Comparative Guide to Dehydrochlorination Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dehydrochlorination is a fundamental elimination reaction in organic synthesis, pivotal for the creation of alkenes and alkynes, which are essential building blocks for a vast array of chemical compounds, including active pharmaceutical ingredients. The choice of a dehydrochlorination agent is critical as it dictates the reaction's efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common dehydrochlorination agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Common Dehydrochlorination Agents
The efficacy of a dehydrochlorination agent is often evaluated by its ability to promote the formation of a specific regioisomer of the resulting alkene. The two primary outcomes are the Zaitsev product (the more substituted, thermodynamically more stable alkene) and the Hofmann product (the less substituted, sterically less hindered alkene). The choice of base is a key determinant of this selectivity.
To illustrate this, the dehydrochlorination of 2-chlorobutane (B165301) and 2-bromobutane (B33332) serves as a classic model. The following table summarizes the product distribution with various common bases.
| Substrate | Dehydrochlorination Agent | Solvent | Temperature (°C) | 1-Butene (B85601) (Hofmann) (%) | cis-2-Butene (%) | trans-2-Butene (Zaitsev) (%) | Total Yield (%) |
| 2-Chlorobutane | Alcoholic KOH | Ethanol (B145695) | Reflux | 20 | - | 80 (cis + trans) | High |
| 2-Bromobutane | Sodium Ethoxide (NaOEt) | Ethanol | 55 | 10-15 | 20-25 | 60-70 | >90 |
| 2-Bromobutane | Potassium tert-Butoxide (KOtBu) | tert-Butanol (B103910) | 70 | ~70 | ~10 | ~20 | High |
Table 1: Product Distribution in the Dehydrochlorination of Secondary Alkyl Halides. This table clearly demonstrates the influence of the steric bulk of the base on the regioselectivity of the elimination reaction. Smaller bases like ethoxide favor the formation of the more stable Zaitsev product, while bulky bases like tert-butoxide favor the formation of the less sterically hindered Hofmann product.
Logical Workflow for Agent Selection
The selection of an appropriate dehydrochlorination agent is a logical process based on the desired outcome and the nature of the substrate. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a dehydrochlorination agent based on the desired product.
Experimental Protocols
Below are detailed, generalized methodologies for key dehydrochlorination reactions. These protocols can be adapted for a range of substrates.
Protocol 1: Dehydrohalogenation using Sodium Ethoxide (Zaitsev-selective)
This procedure is suitable for the synthesis of the more substituted alkene from a secondary or tertiary alkyl halide.
Materials:
-
Secondary or tertiary alkyl halide (e.g., 2-bromobutane)
-
Anhydrous ethanol
-
Sodium metal
-
Reflux condenser, heating mantle, magnetic stirrer, and appropriate glassware
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature with vigorous stirring. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add the alkyl halide (1.0 equivalent) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired alkene.
Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide (Hofmann-selective)
This method is employed for the synthesis of the less substituted alkene.
Materials:
-
Alkyl halide (primary, secondary, or tertiary)
-
Potassium tert-butoxide
-
Anhydrous tert-butanol or a suitable aprotic solvent (e.g., THF, DMSO)
-
Magnetic stirrer, appropriate glassware, and an inert atmosphere setup
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: With vigorous stirring, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Extraction: Extract the product with an organic solvent, and wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alkene by distillation or column chromatography.
Reaction Mechanism: E2 Elimination Pathway
The dehydrohalogenation of alkyl halides with strong bases typically proceeds through a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), while the carbon-halogen bond breaks simultaneously, leading to the formation of a double bond.
Caption: The concerted E2 mechanism for dehydrohalogenation.
The regioselectivity of the E2 reaction is highly dependent on the steric hindrance of the base. Small bases can easily access the more sterically hindered, but thermodynamically favored, internal protons to yield the Zaitsev product. In contrast, bulky bases preferentially abstract the more accessible, less sterically hindered terminal protons, leading to the Hofmann product.[1][2][3] This principle is a cornerstone of modern synthetic strategy, allowing for precise control over the formation of specific alkene isomers.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-1,3-butadiene: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 2,3-dichloro-1,3-butadiene is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the essential safety and logistical information for the proper management of this hazardous chemical, from initial handling to final disposal.
This compound is a highly flammable and toxic chlorinated hydrocarbon.[1] Improper disposal can lead to significant safety hazards and environmental contamination. Adherence to the following procedures is mandatory for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with its hazards. This compound is classified as a flammable liquid, and is toxic if swallowed or inhaled.[1] It can also cause skin and eye irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (Nitrile gloves may offer some protection for short-term contact, but more resistant materials should be used for prolonged handling)
-
Chemical splash goggles
-
A flame-retardant lab coat
-
Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Collection and Segregation
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled waste container for this compound.
-
Segregation: It is crucial to keep chlorinated solvents, such as this compound, separate from non-chlorinated solvent waste.[2][3][4] Mixing these waste streams can create hazardous reactions and complicates the disposal process.
-
Avoid Contamination: Do not dispose of any other materials, such as paper towels, pipette tips, or other solid waste, in the liquid waste container.[2]
Waste Container Selection and Labeling
The selection of an appropriate waste container is vital to prevent leaks, reactions, and exposure.
Compatible Container Materials:
-
Fluorinated Polymers (FEP, PFA, PTFE): These materials are generally inert to a wide range of chemicals, including halogenated organic compounds, and are highly recommended for storing this compound waste.[3]
-
Borosilicate Glass: Borosilicate glass is highly resistant to most chemicals and is a suitable option.[5] However, it should be used with caution if there is a risk of the waste stream containing hydrofluoric acid, concentrated phosphoric acid, or strong caustic solutions at elevated temperatures.[5]
-
High-Density Polyethylene (HDPE): The use of HDPE is not recommended for long-term storage of chlorinated hydrocarbons as it may swell, lose strength, or degrade over time.[6][7]
Labeling Requirements:
All hazardous waste containers must be clearly and accurately labeled to comply with institutional and regulatory standards (e.g., EPA/RCRA, DOT).[7][8][9][10][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Flammable, Toxic)
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name and contact information of the generating researcher or lab
Disposal Procedures: Step-by-Step
-
Waste Accumulation:
-
Collect all waste this compound in a designated, compatible, and properly labeled container.
-
Keep the container securely closed when not in use.
-
Store the waste container in a well-ventilated, designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not pour this compound down the drain. This is a violation of environmental regulations and can cause significant damage to plumbing and the environment.
-
-
Professional Disposal:
Potential for Neutralization (Use with Caution)
This compound is sensitive to water and undergoes hydrolysis, particularly at elevated temperatures.[2] At 50°C, it has a half-life of 1.2 hours in water, breaking down into short-chain alcohols, ketones, and hydrochloric acid.[2] While this suggests a potential for controlled hydrolysis as a neutralization method before disposal, this should only be attempted by trained personnel with a thorough understanding of the reaction kinetics and potential hazards. The generation of hydrochloric acid requires careful pH monitoring and neutralization. Consult with your institution's EHS department before attempting any neutralization procedures.
Quantitative Data Summary
| Property | Value | Reference |
| GHS Hazard Classifications | Flammable Liquid (Category 2), Acute Toxicity - Oral (Category 3), Aspiration Hazard (Category 1), Skin Irritation (Category 2), Eye Irritation (Category 2), Acute Toxicity - Inhalation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Hydrolysis Half-life | 1.2 hours at 50°C in water | [2] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental studies, detailed experimental protocols are not applicable. The disposal procedures outlined are based on established safety protocols and regulatory requirements for handling hazardous chemical waste.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. tsmfiberglass.com [tsmfiberglass.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 4. calpaclab.com [calpaclab.com]
- 5. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 6. descoasia.com [descoasia.com]
- 7. astisensor.com [astisensor.com]
- 8. descoeurope.com [descoeurope.com]
- 9. everythinginsidethefence.com [everythinginsidethefence.com]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling 2,3-Dichloro-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 2,3-Dichloro-1,3-butadiene. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a highly hazardous chemical. It is classified as a highly flammable liquid and vapor, toxic if swallowed, and fatal if inhaled.[1] It also causes severe skin and eye irritation.[1] Due to its hazardous nature, all handling and disposal operations must be conducted with strict adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards, in conjunction with a face shield. | Protects against splashes and vapors which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves are required. Due to the lack of specific resistance data for this compound, it is recommended to use gloves made of materials with broad chemical resistance, such as Butyl rubber or Viton®. Double gloving is strongly advised. Always inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation.[1] Butyl rubber and Viton® are generally resistant to a wide range of hazardous chemicals. |
| Body Protection | A flame-retardant and chemically impervious lab coat or apron must be worn. For larger quantities or in situations with a high risk of splashing, a chemical-resistant suit is necessary. | Protects against skin contact and contamination of personal clothing.[1] The flammable nature of the chemical necessitates flame-retardant properties. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If there is a potential for exposure limits to be exceeded, a full-facepiece respirator with an organic vapor cartridge is mandatory. | Protects against the inhalation of fatal concentrations of vapors.[1] |
| Footwear | Closed-toe, chemical-resistant shoes are required. | Protects feet from spills. |
Quantitative Data
| Parameter | Value | Source |
| Russian Occupational Exposure Limit (OEL) | 0.1 mg/m³ | OECD SIDS |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step operational plan is essential for minimizing the risks associated with handling this compound.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning any work, ensure you are wearing all the personal protective equipment specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[1]
-
Gather all necessary chemicals, reagents, and equipment to minimize movement in and out of the work area.
-
Eliminate all potential ignition sources from the vicinity, as the chemical is highly flammable.[1]
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use non-sparking tools to prevent ignition of flammable vapors.[1]
-
When transferring the chemical, ensure that all containers are properly grounded and bonded to prevent the buildup of static electricity.[1]
-
Perform the experiment or procedure with caution, avoiding splashes and the generation of aerosols.
-
-
Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully segregate all waste materials containing this compound into designated, properly labeled hazardous waste containers.
-
Remove personal protective equipment in a manner that avoids self-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this chemical must be treated as hazardous waste.
Disposal Plan Workflow Diagram
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including residual chemical, contaminated labware, and used PPE, in a designated hazardous waste container.
-
Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal.
-
-
Containerization:
-
Use a container that is compatible with halogenated hydrocarbons. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
-
Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and cool secondary containment area, away from ignition sources and incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Complete all necessary paperwork for hazardous waste disposal accurately and thoroughly.
-
By strictly following these safety and handling protocols, you can significantly mitigate the risks associated with working with this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
